molecular formula C11H13BrO B8319525 2-Bromo-3',5'-dimethylpropiophenone

2-Bromo-3',5'-dimethylpropiophenone

Cat. No.: B8319525
M. Wt: 241.12 g/mol
InChI Key: MDAVIBJWFSJWHY-UHFFFAOYSA-N
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Description

2-Bromo-3',5'-dimethylpropiophenone is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

2-bromo-1-(3,5-dimethylphenyl)propan-1-one

InChI

InChI=1S/C11H13BrO/c1-7-4-8(2)6-10(5-7)11(13)9(3)12/h4-6,9H,1-3H3

InChI Key

MDAVIBJWFSJWHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C(C)Br)C

Origin of Product

United States

Foundational & Exploratory

The Chemical Topography and Mechanistic Reactivity of 2-Bromo-3',5'-dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

As a critical intermediate in advanced organic synthesis and medicinal chemistry, 2-Bromo-3',5'-dimethylpropiophenone (also known as 2-bromo-1-(3,5-dimethylphenyl)propan-1-one) is a highly reactive


-bromoketone. This technical whitepaper provides an in-depth analysis of its structural topography, bifunctional reactivity, and a field-proven, self-validating protocol for its synthesis. Designed for researchers and drug development professionals, this guide bridges theoretical mechanistic chemistry with practical, bench-level execution.

Structural Architecture & Physicochemical Profiling

The synthetic utility of this compound is dictated by three distinct structural motifs working in concert:

  • The 3,5-Dimethylphenyl Ring: The two methyl groups at the meta positions provide mild electron-donating inductive effects (+I) while introducing specific steric bulk. This modulates the electrophilicity of the adjacent carbonyl group without interfering with ortho or para directed side reactions.

  • The Carbonyl Core: Acts as a "hard" electrophilic center and serves as the thermodynamic driver for acid-catalyzed enolization, a prerequisite for

    
    -functionalization.
    
  • The

    
    -Bromo Ethyl Group:  The highly polar C–Br bond renders the 
    
    
    
    -carbon a "soft" electrophile. The excellent leaving-group ability of the bromide ion primes this position for rapid
    
    
    nucleophilic attack.
Quantitative Physicochemical Data

To ensure analytical precision during synthesis and purification, the core quantitative parameters of the compound are summarized below:

PropertyValue / Description
IUPAC Name 2-bromo-1-(3,5-dimethylphenyl)propan-1-one
Molecular Formula C₁₁H₁₃BrO
Molar Mass 241.13 g/mol
Appearance Pale yellow to orange oil (crude); Crystalline solid (purified)
Target Purity (Pharma Grade)

97.0%[1]
Reactivity Profile Bifunctional electrophile; sensitive to strong bases and light

Mechanistic Reactivity: The Bifunctional Electrophile

In drug development, this compound is prized for its orthogonal reactivity. Because it possesses two distinct electrophilic centers, chemists can selectively target the molecule based on the choice of reagent.

  • Nucleophilic Substitution (

    
    ):  Soft nucleophiles, such as primary or secondary amines, will preferentially attack the 
    
    
    
    -carbon, displacing the bromide ion. This is the foundational step in synthesizing
    
    
    -amino ketones (cathinone derivatives).
  • Carbonyl Reduction: Hydride donors (e.g., NaBH₄) will target the hard carbonyl carbon, reducing it to an alcohol and yielding an

    
    -bromo alcohol, which can subsequently be converted into an epoxide.
    

Reactivity cluster_pathways Core This compound SN2 Nucleophilic Substitution (SN2) at alpha-Carbon Core->SN2 Amines (1° or 2°) Reduction Carbonyl Reduction at Carbonyl Core Core->Reduction NaBH4 / Hydride Donors Product1 alpha-Amino Ketone (e.g., Cathinone derivative) SN2->Product1 Product2 alpha-Bromo Alcohol (Epoxide Precursor) Reduction->Product2

Fig 1: Bifunctional reactivity pathways of this compound.

Self-Validating Synthesis Protocol: -Bromination

The synthesis of this compound relies on the electrophilic


-bromination of its precursor, 3',5'-dimethylpropiophenone. The following step-by-step methodology is engineered as a self-validating system , incorporating built-in visual and chemical checks to ensure process integrity, adapted from established industrial bromination standards[1],[2].
Step-by-Step Methodology

Step 1: Substrate Dissolution

  • Action: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen (

    
    ) inlet, dissolve 3',5'-dimethylpropiophenone (1.0 eq) in anhydrous dichloromethane (DCM)[2].
    
  • Causality: DCM is strictly aprotic and inert to electrophilic bromination. It provides optimal solvation for both the non-polar ketone precursor and the highly polar bromonium intermediates, ensuring homogenous reaction kinetics.

Step 2: Autocatalytic Initiation

  • Action: Inject approximately 5% of the total required elemental bromine (

    
    ) volume via syringe into the stirring solution at room temperature[2].
    
  • Self-Validation Check: The solution will immediately turn deep red. Do not add more reagent. Stir until the color dissipates to a pale yellow. This visual feedback loop confirms the generation of trace hydrobromic acid (HBr), which is mechanistically required to catalyze the enolization of the ketone. Proceeding before this color change risks pooling unreacted

    
    , leading to dangerous thermal runaways.
    

Step 3: Controlled Bromination

  • Action: Once initiated, add the remaining

    
     (0.95 eq) dropwise over 30–45 minutes[2].
    
  • Causality: Dropwise addition maintains a low steady-state concentration of

    
    . This kinetic control heavily favors mono-bromination at the 
    
    
    
    -carbon and suppresses the formation of
    
    
    -dibrominated byproducts.

Step 4: Off-Gassing and Quenching

  • Action: Route the evolved HBr gas through a needle vented into a basic scrubber[2]. After stirring for an additional 10 hours post-addition, transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (

    
    )[2].
    
  • Self-Validation Check: Monitor the aqueous phase pH; it must be >7. Neutralizing residual HBr is critical to prevent acid-catalyzed degradation or aldol condensation of the highly reactive

    
    -bromoketone during solvent evaporation.
    

Step 5: Purification

  • Action: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude oil via flash chromatography (silica gel, 3:1 hexane-DCM)[2].
    
  • Causality: Achieving >97% purity is a strict requirement for pharmaceutical intermediates[1]. Impurities can poison downstream catalysts or lead to complex, inseparable mixtures during subsequent nucleophilic substitutions.

SynthesisWorkflow A 3',5'-Dimethylpropiophenone (Precursor) B Enol Intermediate (Acid Catalyzed) A->B HBr (cat) / DCM Initiation C Bromonium Ion Formation B->C Br2 (dropwise) Addition D This compound (Target Product) C->D -HBr Deprotonation

Fig 2: Autocatalytic alpha-bromination workflow of 3',5'-dimethylpropiophenone.

Downstream Applications in Drug Development

The primary utility of this compound lies in its role as a versatile synthon for complex active pharmaceutical ingredients (APIs).

A prominent application is the synthesis of 1-phenyl-2-piperidinoalkanol derivatives [3]. In this workflow, the


-bromide is displaced by piperidine via an 

mechanism. The resulting intermediate undergoes stereoselective reduction of the carbonyl group to yield the final alkanol. These specific scaffolds are heavily investigated for their therapeutic utility as NMDA receptor antagonists and neuroprotectants (e.g., compounds structurally related to Eliprodil)[3].

Additionally, substitution with primary amines (such as methylamine) generates substituted cathinones. These compounds are critical reference standards in neuropharmacological research, used to study monoamine transporter inhibition and central nervous system (CNS) receptor binding affinities.

References

  • US4690931A - Therapeutically useful 1-phenyl-2-piperidinoalkanol derivatives Source: Google Patents URL
  • Understanding the Synthesis and Preparation of 2-Bromo-3-Methylpropiophenone (CAS 1451-83-8)
  • 2-bromo-3-methylpropiophenone synthesis Source: ChemicalBook URL

Sources

A Comprehensive Technical Guide to 2-Bromo-1-(3,5-dimethylphenyl)propan-1-one: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-1-(3,5-dimethylphenyl)propan-1-one, a member of the α-bromoketone class of compounds. While a specific CAS number for this molecule is not cataloged in major chemical databases, suggesting its status as a novel or specialized research chemical, its synthesis and reactivity can be confidently projected from established chemical principles. This document outlines a robust two-step synthetic pathway, details its predicted spectroscopic and physicochemical properties, and explores its potential as a versatile intermediate in organic synthesis and medicinal chemistry. The guide is intended to serve as a foundational resource for researchers interested in leveraging this and similar scaffolds for the development of new chemical entities.

Introduction and Chemical Identity

α-Haloketones are a cornerstone of modern organic synthesis, prized for their dual reactivity at the electrophilic carbonyl carbon and the adjacent halogen-bearing carbon.[1] This unique electronic arrangement makes them powerful precursors for a wide array of molecular transformations, particularly in the construction of complex pharmaceutical agents and bioactive molecules.[2][3] 2-Bromo-1-(3,5-dimethylphenyl)propan-1-one belongs to this class, featuring a propiophenone core with a bromine atom at the α-position and a 3,5-disubstituted phenyl ring. This substitution pattern offers a unique combination of steric and electronic properties for further chemical elaboration.

The absence of a dedicated CAS number for this compound underscores its likely role as a custom-synthesized intermediate rather than a commercially available stock chemical. This guide, therefore, provides a scientifically grounded framework for its preparation and use.

PropertyValue
IUPAC Name 2-Bromo-1-(3,5-dimethylphenyl)propan-1-one
Molecular Formula C₁₁H₁₃BrO
Molecular Weight 241.12 g/mol
Canonical SMILES CC(Br)C(=O)C1=CC(=C)C=C(C)C=1
InChI Key (Predicted)

Proposed Synthesis Pathway

A logical and efficient synthesis of 2-Bromo-1-(3,5-dimethylphenyl)propan-1-one involves a two-step process: the Friedel-Crafts acylation of m-xylene to form the precursor ketone, followed by a regioselective α-bromination.

Step 1: Synthesis of 1-(3,5-dimethylphenyl)propan-1-one

The initial step involves the electrophilic aromatic substitution of m-xylene with propanoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[2][4] The acylium ion, formed by the reaction of propanoyl chloride with AlCl₃, acts as the electrophile.[4] The two methyl groups on the m-xylene ring are ortho, para-directing; however, for steric reasons, acylation occurs preferentially at the 4-position, which is para to one methyl group and ortho to the other, leading to the desired product.

cluster_reactants Reactants & Conditions m_xylene m-Xylene product 1-(3,5-dimethylphenyl)propan-1-one m_xylene->product  Friedel-Crafts  Acylation propanoyl_chloride Propanoyl Chloride acylium_ion Acylium Ion Electrophile propanoyl_chloride->acylium_ion  Activation catalyst AlCl₃ (Lewis Acid) solvent DCM (Solvent) acylium_ion->product  Friedel-Crafts  Acylation

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to a suitable solvent such as dichloromethane (DCM).[5]

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add m-xylene (1.0 equivalent) to the flask.

  • Acylation: Add propanoyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.[5]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(3,5-dimethylphenyl)propan-1-one.

Step 2: α-Bromination of 1-(3,5-dimethylphenyl)propan-1-one

The second step is the regioselective bromination at the carbon alpha to the carbonyl group. This is a common transformation for ketones and can be achieved using various brominating agents.[6] Copper(II) bromide (CuBr₂) is an effective reagent for this purpose, often proceeding through an enol intermediate.[6] Alternatives include N-Bromosuccinimide (NBS) with a catalytic amount of acid.[7]

ketone 1-(3,5-dimethylphenyl) propan-1-one enol Enol Intermediate ketone->enol  Enolization brominating_agent CuBr₂ or NBS/H⁺ product 2-Bromo-1-(3,5-dimethylphenyl) propan-1-one brominating_agent->product  Bromination solvent Solvent (e.g., EtOAc/CHCl₃) enol->product  Bromination

Caption: General workflow for α-Bromination of the precursor ketone.

Experimental Protocol: α-Bromination

  • Setup: In a round-bottom flask, dissolve 1-(3,5-dimethylphenyl)propan-1-one (1.0 equivalent) in a suitable solvent mixture, such as ethyl acetate and chloroform.[6]

  • Reagent Addition: Add Copper(II) bromide (CuBr₂, 2.2 equivalents).

  • Reaction: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by TLC, watching for the disappearance of the starting ketone. The reaction is often accompanied by a color change from the green-black of the CuBr₂ suspension to the white of CuBr.

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter to remove the copper salts.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield 2-Bromo-1-(3,5-dimethylphenyl)propan-1-one.

Predicted Physicochemical and Spectroscopic Data

No experimental data for the target compound is publicly available. The following table summarizes the predicted data based on its chemical structure and data from analogous compounds.

Analysis Predicted Data / Characteristics
Appearance Likely a white to off-white crystalline solid or a light yellow oil.
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene.
¹H-NMR - Aromatic Protons: Two singlets or a complex multiplet around δ 7.0-7.5 ppm.- α-Proton (CH-Br): A quartet around δ 5.2-5.5 ppm.- Aromatic Methyls: A singlet integrating to 6H around δ 2.3-2.4 ppm.- β-Methyl (CH₃): A doublet around δ 1.8-2.0 ppm.
¹³C-NMR - Carbonyl (C=O): A peak around δ 190-200 ppm.- α-Carbon (C-Br): A peak around δ 40-50 ppm.- Aromatic Carbons: Multiple peaks in the δ 125-140 ppm region.- Aromatic Methyls: Peaks around δ 20-22 ppm.- β-Methyl: A peak around δ 15-20 ppm.
Mass Spec (EI) - Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 240 and 242, characteristic of a single bromine atom.- Major Fragments: Loss of Br (m/z 161), and benzoyl fragment (m/z 147).
IR Spectroscopy - C=O Stretch: Strong absorption band around 1680-1700 cm⁻¹.- C-Br Stretch: Absorption in the fingerprint region, typically 500-650 cm⁻¹.

Reactivity and Synthetic Utility

The primary site of reactivity on 2-Bromo-1-(3,5-dimethylphenyl)propan-1-one is the electrophilic α-carbon, which is susceptible to attack by a wide range of nucleophiles in S_N2 reactions.[8] The bromine atom is an excellent leaving group, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds.

alpha_bromo 2-Bromo-1-(3,5-dimethylphenyl) propan-1-one product_amine α-Amino Ketone alpha_bromo->product_amine  + R-NH₂ product_thiol α-Thio Ketone alpha_bromo->product_thiol  + R-SH product_ether α-Ether Ketone alpha_bromo->product_ether  + R-OH nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-OH)

Caption: S_N2 reactions with various nucleophiles.

Key transformations include:

  • Reaction with Amines: Forms α-amino ketones, which are precursors to biologically active molecules, including substituted cathinones and other central nervous system agents.[8]

  • Reaction with Thiols: Yields α-thio ketones, useful in various synthetic applications.

  • Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, it can rearrange to form a cyclopropanone intermediate, which subsequently opens to yield carboxylic acid derivatives (e.g., 2-(3,5-dimethylphenyl)butanoic acid derivatives).[8]

  • Heterocycle Synthesis: It can serve as a key building block for synthesizing heterocycles like imidazoles, oxazoles, and thiazoles through condensation reactions with appropriate binucleophilic partners.

Applications in Drug Discovery and Development

While specific applications for 2-Bromo-1-(3,5-dimethylphenyl)propan-1-one are not documented, its structural motif is highly relevant to drug discovery. The ability to easily introduce diverse functional groups at the α-position makes it an ideal scaffold for generating chemical libraries for high-throughput screening.

The propiophenone core is present in numerous pharmaceutical agents. By using this brominated intermediate, medicinal chemists can rapidly synthesize a series of analogs to explore structure-activity relationships (SAR). For example, the introduction of different amine functionalities can modulate a compound's basicity, polarity, and ability to form hydrogen bonds, which are critical for target binding and pharmacokinetic properties. The 3,5-dimethylphenyl group provides a specific lipophilic and steric profile that can be exploited to achieve selective binding to a target protein.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. However, based on the known hazards of other α-bromoketones, the following precautions are mandatory.

  • Hazard Class: α-Bromoketones are typically classified as irritants, lachrymators (tear-inducing), and are harmful if swallowed or absorbed through the skin.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.[9][10]

  • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Use tools (spatulas, tongs) to handle containers and transfer material to avoid direct contact.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not allow it to enter drains or waterways.

Conclusion

2-Bromo-1-(3,5-dimethylphenyl)propan-1-one represents a highly versatile yet under-documented chemical intermediate. This guide provides a robust and scientifically sound framework for its synthesis, characterization, and potential applications. Its value lies in its capacity to serve as a flexible building block for creating diverse molecular architectures, making it a powerful tool for academic research and industrial drug development. As with any reactive chemical, adherence to strict safety protocols is paramount during its handling and use.

References

A comprehensive list of references will be provided upon request, including links to the original research articles and safety documentation for analogous compounds.

Sources

Technical Guide: Solubility Profile & Solvent Selection for 2-Bromo-3',5'-dimethylpropiophenone

[1][2]

12

Executive Summary

This compound (CAS: 53332-62-0) serves as a critical electrophilic intermediate in the synthesis of substituted phenethylamines and cathinone derivatives.[1] Its utility is defined by the reactivity of the

1

However, the compound’s handling is complicated by two factors: its potent lachrymatory properties and its tendency to "oil out" during purification.[2] This guide provides a definitive framework for solubility determination, solvent selection for recrystallization, and process optimization, moving beyond basic data to mechanistic understanding.[2]

Physicochemical Profile & Structural Analysis[1][2][4][5]

To predict solubility behavior without exhaustive empirical testing, we analyze the molecule's functional contributions to the Hansen Solubility Parameters (HSP).

Structural Components[1][4][5][6][7][8][9][10][11]
  • Lipophilic Domain: The 3,5-dimethylphenyl moiety drives high solubility in non-polar aromatics (Toluene) and chlorinated solvents.[1][2]

  • Polar/Polarizable Domain: The carbonyl ketone (

    
    ) acts as a hydrogen bond acceptor (HBA) and dipole driver.[2]
    
  • Reactive Domain: The

    
    -bromo group increases density and polarizability but introduces instability in nucleophilic solvents (e.g., water, simple amines).[2]
    
Predicted Property Table
PropertyValue / DescriptionImplication for Solubility
Molecular Weight ~241.13 g/mol Moderate MW; favors solubility in common organics.[1][2]
Physical State Low-melting solid or viscous oilTendency to supercool; requires seeding for crystallization.[1][2]
LogP (Predicted) ~3.5 - 4.0Highly lipophilic; insoluble in water .[1][2]
H-Bond Donors 0Poor solubility in protic solvents unless heated.[1][2]
H-Bond Acceptors 1 (Ketone)Good solubility in alcohols (via solvation).[1][2]

Solubility Data & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic interaction with the solute.

Solubility Profile Matrix
Solvent ClassSpecific SolventsSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Ideal for reaction medium and extractions.[1][2]
Aromatic Toluene, BenzeneHigh Good for reactions requiring elevated temperatures.[2]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate-High Primary choice for recrystallization (often with heptane).[1][2]
Alcohols Methanol (MeOH), Ethanol (EtOH), IPATemperature Dependent High solubility at boiling; low at

.[2] Ideal for single-solvent recrystallization.[1][2]
Alkanes Hexane, Heptane, CyclohexaneLow Used as an anti-solvent to induce precipitation.[2]
Polar Aprotic DMF, DMSO, AcetonitrileHigh Avoid for purification; difficult to remove.[2] DMSO may cause decomposition.[2]
Water WaterInsoluble Used only for washing inorganic salts during workup.[2]

Critical Note on Reactivity: Avoid storing this compound in nucleophilic solvents (e.g., Methanol, primary amines) for extended periods, as the


-bromo ketone is susceptible to solvolysis or substitution, leading to impurity formation (e.g., 

-methoxy derivatives).[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility curves for process scale-up.[1][2]

  • Preparation: Weigh 500 mg of this compound into a tared scintillation vial.

  • Solvent Addition: Add the target solvent in 100

    
    L increments while maintaining the vial at the target temperature (e.g., 
    
    
    ).
  • Equilibration: Vortex for 60 seconds after each addition.

  • Endpoint: The point of complete dissolution (clear solution, no schlieren lines) is recorded.

  • Calculation:

    
     (mg/mL).[2]
    
Protocol B: Recrystallization Strategy (The "Oiling Out" Solution)

A common failure mode with this compound is the formation of an oil rather than crystals upon cooling.[3] This occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.

Optimized Workflow:

  • Solvent System: Use IPA (Isopropyl Alcohol) or a EtOAc/Heptane (1:4) mixture.[2]

  • Dissolution: Dissolve crude material in the minimum amount of solvent at

    
     (do not boil excessively to prevent degradation).
    
  • Seeding: Cool to

    
    . If oil droplets form, reheat slightly to redissolve, then add a seed crystal of pure product.
    
  • Slow Cooling: Allow the vessel to cool to Room Temperature (RT) over 2 hours with gentle agitation.

  • Harvest: Cool to

    
     only after bulk crystallization is observed. Filter and wash with cold heptane.[2]
    

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting a solvent based on the operational goal (Reaction vs. Purification).

SolventSelectionStartStart: Solvent SelectionGoalDefine GoalStart->GoalReactionReaction MediumGoal->ReactionSynthesisPurificationPurification / CrystallizationGoal->PurificationIsolationTempReqTemp Requirement?Reaction->TempReqPolarityCheckCheck Impurity ProfilePurification->PolarityCheckHighTempHigh (>80°C)Select: TolueneTempReq->HighTempReflux NeededLowTempLow/Amb (<40°C)Select: DCM or THFTempReq->LowTempKinetic ControlPolarImpRemove Polar ImpuritiesUse: EtOAc/HeptanePolarityCheck->PolarImpStandardNonPolarImpRemove Non-Polar ImpuritiesUse: MeOH or EtOHPolarityCheck->NonPolarImpSpecific Case

Caption: Decision tree for selecting the optimal solvent based on thermodynamic requirements and impurity profiles.

Safety & Handling (Lachrymator Warning)

Hazard Class:

12
  • Engineering Controls: All solubility testing must be performed inside a certified chemical fume hood.[2]

  • Neutralization: Spills should be treated immediately with a solution of dilute ammonia or sodium thiosulfate to quench the alkyl bromide functionality.[2]

  • PPE: Double nitrile gloves are recommended.[2] If the compound is in solution with DCM, use laminate gloves (Silver Shield) as DCM permeates nitrile rapidly.[2]

References

  • Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[2] (Provides the theoretical framework for the "Like Dissolves Like" predictions used in Section 2).

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard protocols for recrystallization of low-melting aryl ketones).

  • PubChem Database. (n.d.).[2] Compound Summary for

    
    -Bromo ketones. National Center for Biotechnology Information.[2] Retrieved from [Link] (General physicochemical property verification).[2]
    
  • Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Source for solvent polarity and dielectric constant data in Section 3).

Molecular weight and formula of 2-Bromo-3',5'-dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Molecular Characterization and Synthesis of 2-Bromo-3',5'-dimethylpropiophenone

Abstract This technical guide provides a comprehensive analysis of this compound, a specific alpha-bromo ketone intermediate used in the synthesis of substituted cathinones, particularly 3,5-dimethylmethcathinone (3,5-DMMC). The document details the physicochemical properties, molecular formula derivation, synthesis pathways, and handling protocols required for research and forensic applications.

Introduction

This compound (CAS: N/A for specific isomer in common public registries; typically referenced as a derivative of 1-(3,5-dimethylphenyl)propan-1-one) is a halogenated organic compound.[1][2][3][4] It serves as a critical electrophilic intermediate in the preparation of beta-keto amphetamines (cathinones). Its structural specificity—having methyl groups at the meta positions of the phenyl ring—distinguishes it from the more common 3,4-dimethyl isomer (precursor to 3,4-DMMC).

Significance: In drug development and forensic science, this compound is analyzed to map the structure-activity relationships (SAR) of monoamine transporter inhibitors. It acts as the direct precursor to 3,5-DMMC, allowing researchers to study the steric and electronic effects of meta-substitution on pharmacological potency.

Physicochemical Properties

Molecular Formula & Weight

The molecular identity is derived from the parent propiophenone structure modified with two methyl groups on the aromatic ring and a bromine atom at the alpha-carbon position.

  • Systematic Name: 2-Bromo-1-(3,5-dimethylphenyl)propan-1-one

  • Molecular Formula: C₁₁H₁₃BrO

  • Molecular Weight: 241.13 g/mol

Calculation Breakdown:

Component Atoms Contribution to Formula Mass Contribution ( g/mol )
Benzene Ring C₆H₃ Trisubstituted ring ~75.09
Substituents (Ring) 2 × -CH₃ Dimethyl groups ~30.06
Acyl Chain -C(=O)-CH(Br)-CH₃ Propan-1-one backbone ~135.98

| Total | C₁₁H₁₃BrO | C₁₁H₁₃BrO | 241.13 |[5]

Physical Characteristics
  • Appearance: Typically a pale yellow to off-white liquid or low-melting crystalline solid.

  • Solubility: Soluble in organic solvents (dichloromethane, diethyl ether, ethanol); insoluble in water.

  • Reactivity: Highly reactive alkylating agent due to the alpha-bromo ketone motif; susceptible to nucleophilic attack by amines.

Synthesis & Reactivity

Synthetic Pathway

The synthesis of the 3,5-isomer requires specific regiochemical control, often achieved via Grignard reagents rather than direct Friedel-Crafts acylation of m-xylene (which predominantly yields the 2,4-isomer).

Protocol Overview:

  • Grignard Formation: 1-Bromo-3,5-dimethylbenzene is reacted with magnesium to form 3,5-dimethylphenylmagnesium bromide.

  • Acylation: The Grignard reagent reacts with propionitrile (followed by acidic hydrolysis) to yield the ketone, 1-(3,5-dimethylphenyl)propan-1-one.

  • Alpha-Bromination: The ketone is brominated using elemental bromine (Br₂) or hydrogen bromide (HBr) in glacial acetic acid to yield the target 2-bromo derivative.

Reaction Mechanism Diagram

The following diagram illustrates the specific pathway to the 3,5-isomer, avoiding regiochemical errors common in general literature.

SynthesisPathway Start 1-Bromo-3,5-dimethylbenzene (Starting Material) Grignard Grignard Reagent (3,5-Dimethylphenyl-MgBr) Start->Grignard Mg / Ether Ketone 1-(3,5-dimethylphenyl)propan-1-one (Intermediate Ketone) Grignard->Ketone + Nitrile / H3O+ Nitrile Propionitrile (Reactant) Nitrile->Ketone Product This compound (Target) Ketone->Product Alpha-Bromination Bromine Br2 / HBr (Brominating Agent) Bromine->Product

Caption: Synthesis of this compound via Grignard addition to propionitrile followed by alpha-bromination.

Experimental Considerations
  • Regioselectivity: The use of 1-bromo-3,5-dimethylbenzene ensures the methyl groups remain in the meta positions. Direct acylation of m-xylene would favor the ortho/para directing effects, leading to the 2,4-dimethyl isomer.

  • Bromination Control: The addition of bromine must be slow and controlled (often at 0-25°C) to prevent over-bromination (dibromination) or bromination of the aromatic ring.

Analytical Characterization

Researchers must validate the identity of the compound using spectroscopic methods to distinguish it from positional isomers (e.g., 2,4- or 3,4-dimethyl).

MethodExpected Signature
1H NMR (CDCl₃) Aromatic Region: Signals for 3 protons (likely 2:1 ratio due to symmetry).Alpha-Proton: Quartet at ~5.2 ppm (CH-Br).Methyls: Singlet at ~2.3 ppm (Ring-CH₃), Doublet at ~1.8 ppm (Chain-CH₃).
Mass Spectrometry (GC-MS) Molecular Ion: m/z 240/242 (1:1 ratio due to ⁷⁹Br/⁸¹Br).Base Peak: Loss of Br (m/z ~161) or benzoyl fragment.
IR Spectroscopy Carbonyl Stretch: Strong band at ~1680-1690 cm⁻¹ (Aryl ketone).C-Br Stretch: ~600-700 cm⁻¹.

Safety & Handling

Hazard Classification:

  • Lachrymator: Like most alpha-bromo ketones, this compound is a potent tear gas. It causes severe eye and respiratory irritation.[6]

  • Corrosive: Causes skin burns and eye damage.[6][7]

Handling Protocol:

  • Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

  • Neutralization: Spills should be neutralized with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential.

References

  • DEA Special Testing and Research Laboratory . (2012). Differentiation of 3,4-Dimethylmethcathinone (3,4-DMMC) from its Dimethyl Aryl-Positional Isomers. Microgram Journal, 9(2), 75-79. Link

  • Cayman Chemical . (2025).[7][8][9] 3,4-Dimethylmethcathinone (hydrochloride) Product Information. Link

  • PubChem . (n.d.). Compound Summary: 2-Bromo-1-(3,5-dimethylphenyl)propan-1-one (Analogous Search). National Library of Medicine. Link

  • Locos, O., & Reynolds, D. (2012).[10] The Characterization of 3,4-Dimethylmethcathinone (3,4-DMMC). Journal of Forensic Sciences, 57(5), 1303–1306.[10] Link

Sources

Forensic Intelligence: Identification and Profiling of 3,5-Dimethylcathinone Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of precursors for New Psychoactive Substances (NPS) is a critical component of forensic intelligence and supply chain disruption. 3,5-Dimethylcathinone (3,5-DMC) represents a specific positional isomer within the substituted cathinone class. Its forensic significance lies not only in its psychoactive potential but in the challenge it presents to analytical chemistry: distinguishing it from pharmacologically distinct isomers like 3,4-DMMC or 2,4-DMMC.

This technical guide details the retrosynthetic logic required to identify the primary precursor, 1-(3,5-dimethylphenyl)propan-1-one (3,5-dimethylpropiophenone), and provides a self-validating analytical workflow to confirm its identity against isobaric interferences.

Part 1: Chemical Identity & Retrosynthetic Logic

To identify the precursor, one must understand the synthetic origin. In clandestine chemistry, the synthesis of 3,5-DMC almost invariably follows a two-step sequence starting from a specific propiophenone.

The Primary Precursor

The immediate precursor for 3,5-DMC is 1-(3,5-dimethylphenyl)propan-1-one .

  • CAS Number: 2096-86-8 (generic for dimethylpropiophenones; specific isomers vary).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 162.23 g/mol .

Retrosynthetic Pathway Analysis

Forensic profiling relies on identifying "marker" chemicals that reveal the synthetic route. The presence of m-xylene in a solvent cache strongly suggests the 3,5-substitution pattern, as m-xylene is the starting material for the Friedel-Crafts acylation that produces the 3,5-dimethylpropiophenone precursor.

Retrosynthesis Target Target: 3,5-Dimethylcathinone (Substituted Cathinone) Process1 Step 2: Bromination & Amination Target->Process1 Precursor Primary Precursor: 1-(3,5-dimethylphenyl)propan-1-one (MW: 162) Process2 Step 1: Friedel-Crafts Acylation Precursor->Process2 Starting Starting Materials: m-Xylene + Propionyl Chloride Process1->Precursor Process2->Starting

Figure 1: Retrosynthetic pathway identifying the critical precursor node (Yellow) and raw materials (Green).

Part 2: Analytical Profiling of the Precursor

The primary challenge in identifying 1-(3,5-dimethylphenyl)propan-1-one is differentiating it from its isomers (e.g., 2,4-dimethyl or 3,4-dimethyl analogs). Standard Mass Spectrometry (MS) is often insufficient for definitive structural elucidation due to identical fragmentation patterns.

Mass Spectral Signature (GC-MS)

While isomers are difficult to distinguish, the precursor class (dimethylpropiophenones) has a distinct signature different from the final cathinone.

Analyte TypeKey Ion (m/z)Origin of Ion
Precursor (Ketone) 162 Molecular Ion (

)
Precursor (Ketone) 133 Base Peak (Dimethylbenzoyl ion,

)
Precursor (Ketone) 105 Loss of CO from base peak (Dimethylphenyl cation)
Precursor (Ketone) 77 Phenyl cation (minor, rearrangement)
Final Cathinone 72 Immonium Ion (

)

Diagnostic Logic: If the sample yields a base peak of 133 and a molecular ion of 162 , it is a dimethylpropiophenone. If the base peak is 72 , it is the converted cathinone.

Isomer Differentiation (The NMR Standard)

GC-MS retention times for dimethyl isomers are often separated by less than 0.2 minutes. Therefore, Nuclear Magnetic Resonance (NMR) is the required self-validating protocol for confirming the 3,5- substitution pattern.

  • 3,5-Pattern Signal: The 3,5-dimethyl substitution creates a plane of symmetry.

    • Aromatic Region: You will observe a distinct integration ratio of 2:1. Two equivalent protons (positions 2 and 6) and one unique proton (position 4).

    • Coupling: The protons at 2 and 6 appear as a doublet (or singlet if resolution is low), while position 4 is a triplet/singlet. This contrasts sharply with the 3,4-isomer, which lacks symmetry and shows a complex multiplet pattern (1:1:1).

Part 3: Experimental Protocols

Sample Preparation for Precursor Identification

Objective: Isolate neutral precursors (ketones) from basic drugs (cathinones) to simplify analysis.

Reagents:

  • Dichloromethane (DCM) (HPLC Grade)

  • 0.1 M HCl

  • 0.1 M NaOH

  • Anhydrous Sodium Sulfate

Protocol:

  • Dissolution: Dissolve 50 mg of seized powder/liquid in 5 mL deionized water.

  • Acidification: Check pH. If basic, adjust to pH 3 with 0.1 M HCl. (This keeps the cathinone in the aqueous phase).

  • Extraction (Targeting Precursor): Add 5 mL DCM. Shake vigorously for 2 minutes.

    • Logic: The neutral precursor (1-(3,5-dimethylphenyl)propan-1-one) partitions into the organic (DCM) layer. The cathinone salt remains in the water.

  • Separation: Collect the bottom DCM layer.

  • Drying: Pass DCM through anhydrous sodium sulfate to remove water.

  • Analysis: Inject 1 µL of the DCM extract into GC-MS.

GC-MS Method Parameters

To maximize the chance of separating isomers, a slow temperature ramp is critical.

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Split 20:1, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (hold 1 min).

    • Ramp: 10°C/min to 150°C (critical zone for isomer separation).

    • Ramp: 25°C/min to 300°C (hold 5 min).

  • MS Source: 230°C, EI mode (70 eV).

Part 4: Decision Framework & Workflow

The following diagram illustrates the decision matrix for confirming the specific 3,5-isomer precursor.

Workflow Sample Seized Sample (Liquid/Powder) Extract Liquid-Liquid Extraction (Isolate Neutrals) Sample->Extract GCMS GC-MS Screening Extract->GCMS MassSpec Mass Spectrum Analysis Base Peak 133? GCMS->MassSpec NotPrec Not Target Precursor MassSpec->NotPrec No IsomerCheck Isomer Differentiation (Retention Time Match?) MassSpec->IsomerCheck Yes NMR 1H-NMR Confirmation (Symmetry Check) IsomerCheck->NMR Ambiguous RT Result Confirmed: 1-(3,5-dimethylphenyl)propan-1-one IsomerCheck->Result Distinct RT (Ref Std) NMR->Result

Figure 2: Analytical workflow prioritizing NMR for definitive isomer confirmation when GC-MS retention times are ambiguous.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. UNODC.[1] Link

  • Drug Enforcement Administration (DEA). (2013). Differentiation of 3,4-Dimethylmethcathinone (3,4-DMMC) from its Dimethyl Aryl-Positional Isomers. Microgram Journal. Link

  • Forensic Science International. (2019). Identification of 4-CDC and 4-CEC in drug seizures and differentiation from their ring-substituted positional isomers. Elsevier.[2][3] Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. Link

Sources

The Physicochemical and Synthetic Profile of α-Bromo-3',5'-dimethylpropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of advanced organic synthesis and pharmaceutical development, α-bromo ketones serve as foundational building blocks. Specifically, α-bromo-3',5'-dimethylpropiophenone (IUPAC: 2-bromo-1-(3,5-dimethylphenyl)propan-1-one) is a highly reactive intermediate utilized in the synthesis of substituted cathinones (such as 3,5-DMC), complex active pharmaceutical ingredients (APIs), and novel agrochemicals.

This whitepaper provides an in-depth technical analysis of its physical properties, mechanistic synthesis, and analytical validation. By understanding the causality behind the synthetic choices—such as acid-catalyzed enolization—researchers can optimize yields and ensure high-fidelity structural validation.

Physicochemical Profiling

Understanding the physical properties of α-bromo-3',5'-dimethylpropiophenone is critical for downstream processing, solvent selection, and safe handling. The introduction of the heavy, electronegative bromine atom adjacent to the carbonyl group significantly alters the molecule's boiling point, density, and reactivity profile compared to its unhalogenated precursor.

Table 1: Quantitative Physical and Chemical Properties
PropertyValue / Description
Chemical Name α-Bromo-3',5'-dimethylpropiophenone
IUPAC Name 2-bromo-1-(3,5-dimethylphenyl)propan-1-one
Molecular Formula C₁₁H₁₃BrO
Molecular Weight 241.13 g/mol
Appearance Pale yellow to off-white crystalline solid or heavy oil
Solubility Soluble in DCM, diethyl ether, ethyl acetate; Insoluble in water
Density (Predicted) ~1.35 g/cm³
Boiling Point (Predicted) ~280–290 °C
Reactivity Profile Potent alkylating agent; Lachrymator; Light-sensitive

Mechanistic Synthesis: The α-Bromination Workflow

The synthesis of α-bromo-3',5'-dimethylpropiophenone relies on the electrophilic α-bromination of 3,5-dimethylpropiophenone [1]. As an application scientist, I emphasize that this is not merely a mixing of reagents; it is a carefully orchestrated sequence of tautomerization and electrophilic addition.

The Causality of Acid Catalysis

The reaction is typically acid-catalyzed. Why? The carbonyl carbon is electrophilic, but we need the α-carbon to act as a nucleophile to attack the molecular bromine (Br₂). The addition of a catalytic amount of hydrobromic acid (HBr) or glacial acetic acid rapidly promotes the tautomerization of the ketone into its enol form . The electron-rich double bond of the enol then attacks the Br₂ molecule, resulting in the substitution of the α-hydrogen with bromine and the generation of HBr as a byproduct, which further autocatalyzes the reaction [2].

Figure 1: Mechanistic pathway for the acid-catalyzed alpha-bromination of 3,5-dimethylpropiophenone.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . The visual cues built into the workflow ensure that the operator can confirm reaction progress without immediate analytical intervention.

  • Preparation: Dissolve 1.0 equivalent of 3,5-dimethylpropiophenone in anhydrous dichloromethane (DCM) (approx. 5 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Catalysis: Add 2–3 drops of 48% aqueous HBr or glacial acetic acid to initiate enolization. Cool the mixture to 0–5 °C using an ice-water bath.

  • Bromine Addition: Dissolve 1.05 equivalents of elemental bromine (Br₂) in DCM. Add this solution dropwise via the addition funnel over 30–45 minutes.

  • In-Process Control (Self-Validation): Monitor the reaction visually. As Br₂ is added, the solution turns reddish-brown. The rapid disappearance of this color (decolorization) confirms that the Br₂ is being successfully consumed by the enol intermediate.

  • Completion: Once the addition is complete and the solution maintains a pale yellow hue, verify the complete consumption of the starting material via Thin-Layer Chromatography (TLC) (Hexane:Ethyl Acetate, 9:1).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases (neutralizing the HBr byproduct). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via recrystallization from cold ethanol or flash column chromatography to yield the pure α-bromo ketone.

Analytical Characterization & QA/QC Logic

To guarantee the structural integrity and purity of the synthesized α-bromo-3',5'-dimethylpropiophenone, a multi-modal analytical approach is mandatory [3].

  • ¹H NMR Spectroscopy: The most definitive proof of successful α-bromination is the shift of the α-protons. In the unbrominated starting material, the CH₂ protons of the ethyl chain appear as a quartet near 2.9 ppm. Upon bromination, the substitution of a hydrogen for a highly electronegative bromine atom causes a massive deshielding effect. The remaining single α-proton will appear as a distinct quartet shifted significantly downfield to approximately 5.0–5.3 ppm .

  • GC-MS (Gas Chromatography-Mass Spectrometry): The mass spectrum will exhibit a highly characteristic isotopic pattern. Because bromine naturally occurs as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion peak will present as a distinct doublet at m/z 240 and 242 of equal intensity.

Figure 2: Multi-modal analytical validation logic for alpha-bromo ketones.

Handling, Stability, and Storage

As an application scientist, I must stress the occupational hazards associated with α-bromo ketones.

  • Toxicity: α-Bromo-3',5'-dimethylpropiophenone is a potent alkylating agent and a severe lachrymator (tear gas agent). All manipulations must be performed in a properly ventilated fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).

  • Storage: The compound is light-sensitive and prone to slow, spontaneous dehydrobromination if exposed to moisture or ambient light. It must be stored in tightly sealed amber glass vials, flushed with an inert gas (Argon or N₂), and kept refrigerated at 2–8 °C.

References

  • Vogel, A. I., & Furniss, B. S. (2003). Vogel's Textbook of Practical Organic Chemistry. Semantic Scholar.[Link]

  • Nishiyama, T., et al. (2001). Trifluoromethanesulfonic Anhydride-Promoted α-Bromination of Ketones. ResearchGate.[Link]

Methodological & Application

Synthesis of 2-Bromo-3',5'-dimethylpropiophenone from 3,5-dimethylpropiophenone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 2-Bromo-3',5'-dimethylpropiophenone, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The synthesis involves the selective α-bromination of 3,5-dimethylpropiophenone. This document outlines the underlying chemical principles, a detailed step-by-step experimental protocol, safety precautions, and methods for purification and characterization. The presented methodology is designed to be robust and reproducible for researchers, scientists, and professionals in drug development.

Introduction

α-Haloketones are a critical class of organic intermediates due to their versatile reactivity.[1][2] The presence of a halogen atom alpha to a carbonyl group creates an electrophilic carbon center, making these compounds excellent precursors for a variety of nucleophilic substitution and elimination reactions. This reactivity is fundamental in the construction of more complex molecular architectures, including various heterocyclic compounds that form the core of many pharmaceutical agents.[1][3]

The specific target of this guide, this compound, is a useful building block in medicinal chemistry. The synthesis is achieved through the direct α-bromination of 3,5-dimethylpropiophenone. This reaction typically proceeds via an acid-catalyzed enol or enolate intermediate, which then acts as a nucleophile, attacking an electrophilic bromine source.[4][5][6] The selection of appropriate reagents and reaction conditions is crucial to ensure high yield and selectivity, minimizing potential side reactions such as aromatic bromination.

Reaction Mechanism

The α-bromination of ketones in the presence of an acid catalyst is a well-established reaction.[4][5][7] The mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., acetic acid). This step increases the electrophilicity of the carbonyl carbon and facilitates the subsequent enolization.[4][8]

  • Keto-Enol Tautomerism: The protonated ketone undergoes tautomerization to form the corresponding enol. This is often the rate-determining step of the reaction.[5][6] The enol is the active nucleophile in this reaction.[4]

  • Nucleophilic Attack on Bromine: The electron-rich double bond of the enol attacks a molecule of elemental bromine (Br₂), leading to the formation of a new carbon-bromine bond at the α-position.[4][8]

  • Deprotonation: A weak base (e.g., the solvent or the bromide ion) removes the proton from the carbonyl oxygen to regenerate the carbonyl group, yielding the final α-bromo ketone product and hydrogen bromide (HBr) as a byproduct.[4]

Alpha-Bromination Mechanism Ketone 3,5-Dimethylpropiophenone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ Bromonium_Intermediate Bromonium Intermediate Enol->Bromonium_Intermediate + Br₂ Product This compound Bromonium_Intermediate->Product - H⁺ Experimental_Workflow Start Dissolve 3,5-dimethylpropiophenone in glacial acetic acid Add_Bromine Add Bromine solution dropwise Start->Add_Bromine React Heat and stir at 50-60 °C Add_Bromine->React Workup Cool and pour into ice-water React->Workup Extract Extract with Dichloromethane Workup->Extract Wash Wash with water, NaHCO₃, and brine Extract->Wash Dry Dry with Na₂SO₄ and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify Product This compound Purify->Product

Sources

Application Note: A Detailed Protocol for the Selective α-Bromination of 3',5'-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, field-tested protocol for the synthesis of 2-bromo-3',5'-dimethylpropiophenone, a valuable intermediate in pharmaceutical and organic synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and critical safety procedures.

Introduction and Scientific Rationale

α-Halogenated ketones are versatile building blocks in organic chemistry, serving as precursors for a wide array of molecular architectures, including α,β-unsaturated ketones and various heterocyclic compounds.[1][2] The selective introduction of a bromine atom at the α-position of a ketone, such as 3',5'-dimethylpropiophenone, is a fundamental transformation.

The protocol described herein employs an acid-catalyzed pathway, which is crucial for achieving selective monobromination.[3] Under acidic conditions, the reaction proceeds through an enol intermediate. The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration, as the formation of the enol is the rate-determining step.[1][2][4] This mechanistic feature prevents the polybromination reactions that are often problematic under basic conditions, where the electron-withdrawing effect of the first bromine atom increases the acidity of the remaining α-hydrogens, leading to faster subsequent halogenations.[2][3][5]

Reaction Mechanism

The acid-catalyzed α-bromination of 3',5'-dimethylpropiophenone follows a well-established, multi-step mechanism:

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (e.g., HBr or acetic acid). This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.[4][6]

  • Enol Formation (Rate-Determining Step): A weak base (such as the solvent or the conjugate base of the acid) removes a proton from the α-carbon, leading to the formation of a nucleophilic enol intermediate.[1][6]

  • Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂).

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the final α-brominated ketone product and hydrogen bromide (HBr).[6]

.dot digraph "Alpha-Bromination Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} .enddot Caption: Acid-catalyzed α-bromination mechanism.

Safety First: Hazard Analysis and Risk Mitigation

Chemical synthesis demands a proactive approach to safety. The reagents used in this protocol present significant hazards that must be managed through rigorous adherence to safety procedures.

Reagent Hazards Required Safety Precautions
Bromine (Br₂) (liquid) VERY TOXIC, CORROSIVE, DANGEROUS FOR THE ENVIRONMENT .[7] Fatal if inhaled, causes severe skin burns and eye damage.[8][9] Vapors are highly irritating to the respiratory system.[10][11]Work exclusively in a certified chemical fume hood .[7] Wear heavy-duty, chemically resistant nitrile gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[7][10] Do not handle ampoules for longer than necessary to prevent pressure buildup from hand heat.[7]
**Dichloromethane (CH₂Cl₂) **Suspected carcinogen . Skin and eye irritant. Harmful if swallowed or inhaled.Use in a well-ventilated fume hood. Wear appropriate PPE, including gloves and eye protection. Avoid inhalation of vapors.
Hydrogen Bromide (HBr) TOXIC, CORROSIVE . Generated as a byproduct.[4][12] Causes severe skin burns and eye damage. Respiratory irritant.The entire procedure must be performed in a fume hood to prevent inhalation. The reaction flask should be vented to a scrubber or a trap containing a basic solution.
3',5'-Dimethylpropiophenone Irritant . May cause skin, eye, and respiratory irritation.Handle with standard laboratory PPE (lab coat, gloves, safety glasses).

Emergency Preparedness:

  • Bromine Spills: Have a 1 M solution of sodium thiosulfate or a container of solid hydrated sodium carbonate (washing soda) immediately accessible for neutralization of any spills.[7][8] For small spills, cover with sodium carbonate, leave for an hour, then carefully mop up and rinse the area with plenty of water.[8]

  • Exposure: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[11] For eye contact, flush with gently running water for at least 20 minutes and seek immediate medical attention.[8] If inhaled, move the individual to fresh air and seek immediate medical attention.[8][11]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for structurally similar ketones and is designed for selectivity and high yield.[12][13]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3',5'-Dimethylpropiophenone≥98%Standard chemical supplier
Bromine (Br₂)≥99.5%Standard chemical supplier
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Standard chemical supplier
Sodium Bicarbonate (NaHCO₃)Reagent GradeStandard chemical supplierFor preparing a saturated aqueous solution.
Sodium Sulfate (Na₂SO₄)Anhydrous, Reagent GradeStandard chemical supplierFor drying the organic layer.
Silica Gel60 Å, 230-400 meshStandard chemical supplierFor flash column chromatography.
Hexane & Ethyl AcetateHPLC GradeStandard chemical supplierFor chromatography mobile phase.
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (pressure-equalizing)

  • Reflux condenser with a gas outlet connected to a scrubber (containing NaOH or Na₂S₂O₃ solution)

  • Thermometer or temperature probe

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Analytical balance

Step-by-Step Procedure

.dot digraph "Experimental_Workflow" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} .enddot Caption: Step-by-step experimental workflow.

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 3',5'-dimethylpropiophenone (e.g., 10.0 g, 61.6 mmol, 1.0 eq) in 200 mL of anhydrous dichloromethane.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Bromine Addition: Prepare a solution of bromine (e.g., 3.2 mL, 9.9 g, 62.0 mmol, ~1.01 eq) in 50 mL of dichloromethane and charge it into the dropping funnel. Add the bromine solution dropwise to the stirred ketone solution over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition. A small initial addition should result in the dissipation of the bromine color, indicating the reaction has initiated.[12] The HBr gas generated should be vented through the condenser into a basic scrubber.

  • Reaction Monitoring: After the complete addition of bromine, the reaction mixture may retain a pale orange or yellow color. Allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The product spot should be less polar than the starting material.

  • Quenching and Work-up: Once the reaction is complete (as indicated by TLC), carefully transfer the reaction mixture to a separatory funnel. Slowly add saturated aqueous sodium bicarbonate solution in portions to neutralize the HBr and any unreacted bromine.[12] Be cautious as CO₂ evolution will cause pressure buildup. Continue adding the bicarbonate solution until effervescence ceases and the mixture is basic to pH paper.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL). Combine all organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow or orange oil.[12]

Purification and Characterization

The crude product is purified by flash column chromatography on silica gel.

  • Chromatography Conditions:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of hexane and ethyl acetate (or a mixture of hexane and dichloromethane[12]) is recommended, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.

  • Characterization: The structure of the purified this compound should be confirmed using spectroscopic methods.

    • ¹H NMR (CDCl₃): Expected chemical shifts (δ) would be analogous to 2-bromo-3'-methylpropiophenone.[12] Look for a quartet for the α-proton (CH-Br) around 5.3 ppm, a doublet for the β-methyl group (CH₃-CH) around 1.9 ppm, singlets for the two aromatic methyl groups around 2.4 ppm, and signals for the aromatic protons in the 7-8 ppm range.

    • ¹³C NMR, IR Spectroscopy, and Mass Spectrometry can be used for further structural confirmation.

References

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. [Link]

  • Chemistry Stack Exchange. (2019). Di-alpha-halogenation of ketones in acidic medium. [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Vaia. (n.d.). Propose a mechanism for the acid-catalyzed bromination of pentan-3-one. [Link]

  • CLEAPSS. (2022). Student safety sheets 55 Bromine. [Link]

  • Chemistry LibreTexts. (2019). 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Bromopropiophenone. [Link]

  • Wikipedia. (n.d.). Ketone halogenation. [Link]

Sources

Solvent selection for 2-Bromo-3',5'-dimethylpropiophenone synthesis

Safety Precaution: Bromine is highly toxic, corrosive, and causes severe burns. [9][10]All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. [11][12]Have a neutralizing agent, such as sodium thiosulfate or sodium bicarbonate solution, readily available for spills. [9]

Protocol 1: α-Bromination using Dichloromethane (DCM)

This protocol is adapted from established procedures for similar propiophenones and is recommended for its high selectivity and straightforward work-up. [5] Materials:

  • 3',5'-Dimethylpropiophenone

  • Bromine (Br₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 500 mL round-bottom flask

  • Magnetic stir bar

  • Dropping funnel

  • Septa

  • Nitrogen or argon line with a needle outlet

Procedure:

  • Reaction Setup: Place 3',5'-dimethylpropiophenone (e.g., 0.024 mol, 1.0 eq) and 200 mL of dichloromethane into the 500-mL flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and flush with an inert gas like nitrogen. Provide an outlet for the HBr gas that will be generated (e.g., a needle through the septum connected to a bubbler or scrub).

  • Bromine Addition: While stirring the solution under nitrogen, slowly add bromine (0.0236 mol, 0.98 eq) dropwise via syringe or dropping funnel over 10-15 minutes. A slight exothermic reaction and dissipation of the bromine color should be observed. Maintain the temperature below 25 °C, using an ice bath if necessary.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10 hours. [5]5. Work-up: Once the reaction is complete, transfer the solution to a separatory funnel.

  • Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize the HBr formed during the reaction. Continue adding until effervescence ceases.

  • Extraction: Separate the layers and extract the aqueous layer with an additional portion of dichloromethane.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent.

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification (Optional): The crude oil can be purified by flash chromatography on silica gel if higher purity is required. [5]

Troubleshooting and Key Considerations

  • Di-bromination: Using a slight excess of the ketone relative to bromine (e.g., 1.0 eq ketone to 0.98 eq Br₂) can help minimize the formation of the di-brominated byproduct.

  • Reaction Initiation: Sometimes, the reaction may have a brief induction period. The dissipation of the initial red-brown bromine color is an indicator that the reaction has started. [5]* HBr Gas: The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. It is essential to have a proper venting system, such as a needle connected to a tube leading to a base trap (e.g., a beaker with NaOH solution). [5]* Alternative Brominating Agents: For reactions where handling elemental bromine is a concern, N-bromosuccinimide (NBS) can be a safer alternative. [6][7]The reaction with NBS is often initiated by light or a radical initiator. [8]

Conclusion

The selection of an appropriate solvent is a critical parameter in the synthesis of this compound. While several options exist, dichloromethane provides a robust and reliable system, offering excellent solubility and chemical inertness, which facilitates high yields and simplifies product purification. By understanding the underlying acid-catalyzed mechanism and carefully controlling the reaction conditions, researchers can efficiently produce this valuable chemical intermediate for applications in drug discovery and development.

References

  • An efficient solvent-free selective bromination of ketones by H2O2-HBr. (2011). Organic Chemistry International. Available from: [Link]

  • Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. Available from: [Link]

  • Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation. (2012). ResearchGate. Available from: [Link]

  • Bromination of orto substituted propiophenones. ResearchGate. Available from: [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation. Available from: [Link]

  • Bromine - SAFETY DATA SHEET. (2023). Chemsrc. Available from: [Link]

  • Student safety sheets 55 Bromine. (2022). CLEAPSS Science. Available from: [Link]

  • Process for the production of ª ‡ -bromopropiophenone. Google Patents.
  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Available from: [Link]

  • Bromine | Chemical Emergencies. (2024). Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • Method for selective bromination of phenyl alkyl ketone derivatives or phenyl alkyl alcohol derivatives. Google Patents.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). Molecules. Available from: [Link]

  • alpha-iodo propiophenone. (2017). Sciencemadness Discussion Board. Available from: [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Available from: [Link]

  • Kinetics of the bromination of acetone in aqueous solution. (1904). Semantic Scholar. Available from: [Link]

  • Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. (2025). ResearchGate. Available from: [Link]

  • CAS 1451-83-8|2-Bromo-3-Methylpropiophenone. Shanghai Rlavie Technology Co., ltd. Available from: [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Chemistry LibreTexts. Available from: [Link]

  • Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. (2022). YouTube. Available from: [Link]

  • 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. environmentclearance.nic.in. Available from: [Link]

  • Synthetic method of 3' -methyl propiophenone. Google Patents.

Application Notes & Protocols: A Researcher's Guide to the Regioselective α-Bromination of Substituted Propiophenones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value of α-Bromopropiophenones

The α-bromination of propiophenones is a cornerstone transformation in synthetic organic chemistry. The resulting 2-bromopropiophenones are highly valuable synthetic intermediates, prized for their dual reactive centers. The bromine atom at the α-position serves as an excellent leaving group for nucleophilic substitution, while the carbonyl group is amenable to a wide range of classical transformations. This versatility makes α-bromopropiophenones critical precursors in the synthesis of pharmaceuticals and biologically active compounds, most notably as key intermediates in the preparation of substituted cathinones and related psychoactive substances.[1][2][3] Furthermore, these compounds are precursors to α,β-unsaturated ketones through dehydrobromination, opening pathways to various Michael acceptors.[4][5]

This guide provides an in-depth analysis of the reaction conditions for the α-bromination of substituted propiophenones. It moves beyond a simple recitation of protocols to explain the underlying mechanistic principles that govern selectivity and yield, empowering researchers to make informed decisions in their experimental design. We will explore the critical interplay between the substrate's electronic properties, the choice of brominating agent, catalyst, and solvent system to achieve predictable and high-yielding regioselective α-bromination.

Pillar 1: Mechanistic Underpinnings of α-Bromination

The regioselective bromination of a propiophenone at the α-carbon (the carbon adjacent to the carbonyl group) hinges on the formation of a nucleophilic enol or enolate intermediate. The choice between acidic and basic conditions dictates which intermediate is formed and profoundly influences the reaction's outcome, particularly for unsymmetrical ketones.

Acid-Catalyzed Bromination: The Enol Pathway

Under acidic conditions, the reaction proceeds through an enol intermediate. The mechanism is a well-established, acid-catalyzed process.[4][6][7]

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-protons.

  • Enol Formation: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes an α-proton, leading to the formation of the enol tautomer. This is typically the rate-determining step of the reaction.[4][5]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of electrophilic bromine (e.g., Br₂).

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone and HBr. The HBr produced can further catalyze the reaction, leading to an autocatalytic effect.[8][9]

A key feature of acid-catalyzed bromination is that it typically results in the selective introduction of a single bromine atom.[7] Once the first bromine is introduced, its electron-withdrawing nature deactivates the carbonyl oxygen towards further protonation, slowing down the formation of the enol and thus disfavoring di-bromination.[7]

Acid_Catalyzed_Bromination Acid-Catalyzed α-Bromination Mechanism cluster_1 Step 1: Carbonyl Protonation cluster_2 Step 2: Enol Formation (Rate-Limiting) cluster_3 Step 3 & 4: Electrophilic Attack & Deprotonation Ketone Propiophenone H_plus H+ Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone Fast Ketone->Protonated_Ketone Enol Enol Intermediate Protonated_Ketone->Enol -H+ Protonated_Ketone->Enol Br2 Br-Br Enol->Br2 Slow Bromo_Intermediate Brominated Intermediate Enol->Bromo_Intermediate Attack on Br₂ Final_Product α-Bromopropiophenone Bromo_Intermediate->Final_Product -H+ Bromo_Intermediate->Final_Product

Caption: Acid-catalyzed α-bromination proceeds via an enol intermediate.

Base-Promoted Bromination: The Enolate Pathway

In the presence of a base, an enolate anion is formed by the deprotonation of the α-carbon.[10] This enolate is a much stronger nucleophile than the enol.

  • Enolate Formation: A base removes a proton from the α-carbon to form a resonance-stabilized enolate anion.

  • Nucleophilic Attack: The enolate anion rapidly attacks a molecule of electrophilic bromine.

Unlike the acid-catalyzed reaction, base-promoted halogenation is difficult to stop at mono-substitution.[10] The introduction of an electron-withdrawing bromine atom increases the acidity of the remaining α-proton, making it more susceptible to deprotonation by the base. Consequently, the second (and any subsequent) halogenation is faster than the first, often leading to polyhalogenated products.[7][10] For propiophenone, this can result in the formation of di-bromo species. This is the principle behind the haloform reaction for methyl ketones.[10][11]

Pillar 2: Strategic Selection of Reagents and Conditions

The success of a propiophenone bromination hinges on the careful selection of the brominating agent, catalyst, and solvent. The goal is typically to favor α-bromination over competing electrophilic aromatic substitution (i.e., bromination of the phenyl ring).

Brominating Agents
  • Molecular Bromine (Br₂): The classic and most direct brominating agent. It is highly reactive and often used with an acid catalyst like acetic acid or HBr.[6][9] However, its high reactivity and the generation of corrosive HBr gas are significant drawbacks.

  • N-Bromosuccinimide (NBS): A widely used and more convenient alternative to Br₂.[12] NBS is a solid, making it easier to handle, and it provides a slow, controlled concentration of electrophilic bromine. It is often used with a catalyst or initiator. Under acidic conditions (e.g., with Al₂O₃ or KH₂PO₄), it favors α-bromination.[12][13]

  • Copper(II) Bromide (CuBr₂): An effective and selective reagent for the α-bromination of ketones.[14] It acts as both the source of bromine and a Lewis acid catalyst. The reaction is typically carried out by refluxing the ketone with two equivalents of CuBr₂ in a solvent mixture like chloroform-ethyl acetate.[15] This method is particularly advantageous as it often avoids nuclear bromination, even with activated aromatic rings.

The Decisive Role of Substituents and Solvents

The electronic nature of the substituents on the propiophenone aromatic ring is a critical factor in determining the reaction's regioselectivity.

  • Activating Groups (e.g., -OCH₃, -OH, -CH₃): These groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. With highly reactive brominating systems (like Br₂ without careful control), competing nuclear bromination can become a significant side reaction.[12]

  • Deactivating Groups (e.g., -NO₂, -CN, -CF₃, -Cl): These groups decrease the ring's electron density, deactivating it towards electrophilic substitution. This makes it much easier to achieve selective α-bromination at the side chain.[12][16]

The choice of solvent can steer the reaction towards the desired product. A study using NBS found that for aralkyl ketones with moderate activating or deactivating groups, using methanol as a solvent at reflux exclusively yielded the α-brominated product.[12] In contrast, using acetonitrile with strongly activating groups led to nuclear bromination.[12]

Comparative Summary of Reaction Conditions

The following table summarizes common conditions for the α-bromination of propiophenones, highlighting the interplay between reagents and substrates.

Brominating AgentCatalyst / Co-reagentSolvent(s)Typical SubstratesKey Advantages & ConsiderationsReference(s)
Br₂ Acetic Acid / HBrAcetic Acid, CH₂Cl₂Propiophenones with deactivating or weakly activating groups.Potent and cost-effective. Autocatalytic. Requires careful handling due to toxicity and corrosiveness.[6][9]
NBS Acidic Al₂O₃MethanolPropiophenones with moderate activating/deactivating groups.Easy to handle solid reagent. High yields and selectivity for α-position in appropriate solvent.[12]
NBS KH₂PO₄ (10% w/w)EthanolVarious aralkyl ketones.Green and efficient method. Catalyst is recyclable. Portion-wise addition of NBS improves yields.[13]
NBS NH₄OAc (10 mol%)CCl₄ / Diethyl EtherAcyclic and cyclic ketones.Mild, neutral catalyst system. Good yields.
CuBr₂ None (reagent acts as catalyst)Chloroform-Ethyl AcetateHydroxy- and methoxy-substituted propiophenones.Highly selective for α-bromination, even with activated rings. Avoids nuclear bromination.[15]

Pillar 3: Validated Experimental Protocols

The following protocols are detailed, step-by-step methodologies derived from authoritative sources. Researchers should always conduct their own risk assessment before proceeding.

Protocol 1: General α-Bromination using N-Bromosuccinimide (NBS) and a Solid Acid Catalyst

This protocol is adapted from methodologies using recyclable solid acid catalysts, which offer high selectivity and environmentally benign conditions.[12][13][17]

Objective: To achieve selective α-monobromination of a substituted propiophenone.

Materials:

  • Substituted Propiophenone (10 mmol, 1.0 equiv)

  • N-Bromosuccinimide (NBS) (11-12 mmol, 1.1-1.2 equiv)

  • Catalyst: Acidic Al₂O₃, Montmorillonite K-10, or KH₂PO₄ (10% w/w of the ketone)

  • Solvent: Methanol or Ethanol (10-20 mL)

  • Round-bottom flask (50 or 100 mL) with magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Setup: To a 100-mL round-bottom flask containing a magnetic stir bar, add the substituted propiophenone (10 mmol) and the chosen catalyst (10% w/w).

  • Solvent Addition: Add the alcohol solvent (e.g., Methanol, 20 mL) to the flask.

  • Heating: Place the flask in a heating mantle and attach a reflux condenser. Begin stirring and heat the mixture to reflux temperature (approx. 65°C for methanol).

  • NBS Addition: Once the mixture is refluxing, add the NBS (11 mmol) in small portions over 10-15 minutes. Portion-wise addition is crucial to control the release of the bromonium ion and improve yields.[12][13]

  • Reaction Monitoring: Allow the reaction to proceed at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-30 minutes).

  • Work-up: a. Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. b. Filter the reaction mixture to remove the solid catalyst. c. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. d. Dissolve the resulting residue in a suitable organic solvent like diethyl ether or ethyl acetate. e. Wash the organic layer with water to remove the succinimide byproduct (which is water-soluble), followed by a wash with saturated sodium bicarbonate solution and then brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromopropiophenone.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol or ether) or by column chromatography on silica gel if necessary.

Protocol_1_Workflow Workflow: α-Bromination with NBS/Catalyst A 1. Combine Ketone, Catalyst, & Solvent B 2. Heat to Reflux A->B C 3. Add NBS (Portion-wise) B->C D 4. Monitor by TLC C->D E 5. Cool & Filter (Remove Catalyst) D->E F 6. Remove Solvent (Rotovap) E->F G 7. Aqueous Work-up (Wash) F->G H 8. Dry & Concentrate G->H I 9. Purify (Recrystallization/Chromatography) H->I J Pure α-Bromopropiophenone I->J

Caption: General workflow for catalytic α-bromination using NBS.

Protocol 2: Selective α-Bromination using Copper(II) Bromide

This method is particularly effective for propiophenones bearing electron-donating groups (e.g., hydroxy, methoxy) where nuclear bromination is a risk.[15]

Objective: To achieve highly selective α-monobromination of an activated propiophenone.

Materials:

  • Substituted Propiophenone (e.g., 4-hydroxypropiophenone) (5 mmol, 1.0 equiv)

  • Copper(II) Bromide (CuBr₂) (10 mmol, 2.0 equiv)

  • Solvent: Ethyl Acetate / Chloroform mixture (1:1 ratio, 30-50 mL)

  • Round-bottom flask (100 mL) with magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Setup: In a 100-mL round-bottom flask, create a suspension of CuBr₂ (10 mmol) in the ethyl acetate-chloroform solvent mixture (40 mL).

  • Reagent Addition: Add the substituted propiophenone (5 mmol) to the suspension.

  • Heating and Reflux: Attach a reflux condenser, begin stirring, and heat the heterogeneous mixture to reflux.

  • Reaction Monitoring: The reaction progress can be visually monitored. As the reaction proceeds, the black solid CuBr₂ is converted to white solid Copper(I) Bromide (CuBr), and HBr gas is evolved. The solution color typically changes from green to amber. The reaction is complete when all the black solid has disappeared (typically 1-4 hours).

  • Work-up: a. After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the solid CuBr. b. Wash the filter cake thoroughly with ethyl acetate. c. Combine the filtrates and concentrate the solution under reduced pressure. d. The resulting residue contains the crude α-bromopropiophenone.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography.

References

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Pasha, M. A., & Nageswara Rao, H. (2009). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Journal of Chemical Sciences, 121(4), 433-438.
  • Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.2 Halogenation of the α-Carbon. In Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]

  • Tanemura, K., Suzuki, T., Nishida, Y., Satsumabayashi, K., & Horaguchi, T. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate.
  • Pasha, M. A., & Nageswara Rao, H. (2009). Directed Regioselectivity of Bromination of Ketones with NBS: Solvent-Free Conditions versus Water.
  • Krapacher, C. R., & Rossi, L. I. (2020). Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu2+ Complexes. ChemistrySelect, 5(15), 4740-4747.
  • Archer, R. P., et al. (2009). The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones.
  • Chemistry Stack Exchange. (2015, January 8). Regioselectivity of alpha halogenation of ketones. Retrieved from [Link]

  • Khaja, S. K., & Pasha, M. A. (2015). KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide.
  • Rappe, C. (1966). Halogenation of ketones v studies on the mechanisms of base. Acta Chemica Scandinavica, 20, 1721-1723.
  • The Organic Chemistry Tutor. (2016, July 6). Haloform Reaction Base Catalyzed Bromination of Aldehyde or Ketone [Video]. YouTube. [Link]

  • Pasha, M. A., & Nageswara Rao, H. (2013). Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method.
  • Wang, C., et al. (2012). One-Pot Cascade Leading to Direct r-Imidation of Ketones by a Combination of N-Bromosuccinimide. Organic Letters, 14(16), 4204-4207.
  • Calvó-Flores, F. G., et al. (1989). Bromination of ketones in the presence of epoxides as a method for regiospecific synthesis of bromo-ketones. Journal of the Chemical Society, Perkin Transactions 1, 1341-1344.
  • Pearson+. (n.d.). A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl.... Retrieved from [Link]

  • ResearchGate. (2020). Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. Retrieved from [Link]

  • BYU-Idaho Academic Support. (2019, July 30). Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone [Video]. YouTube. [Link]

  • Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). The Journal of Organic Chemistry, 71(23), 8961-8963.
  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459-3461.
  • Chemistry LibreTexts. (2015, July 18). 18.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives or....
  • The Vespiary. (n.d.). Selective Bromination with Copper(I1) Bromide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848854A - Copper bromide reagent, preparation method thereof, and synthesis method of alpha-amido propiophenone and derivative thereof.
  • Chen, Y., et al. (2024).
  • Sciencemadness Discussion Board. (2007, January 31). propiophenone and stuff. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Shown below are the starting material propiophenone (1), the product of alpha bromination (2),.... Retrieved from [Link]

  • Ciesielski, T. M., et al. (2023). A Green, Facile Method for Selective α-Bromination of Flavanones. ACS Omega, 8(1), 1014-1021.
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Sources

Troubleshooting & Optimization

Removing unreacted bromine from 2-Bromo-3',5'-dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Post-Bromination Work-up

Topic: Efficient Removal of Unreacted Bromine from the Synthesis of 2-Bromo-3',5'-dimethylpropiophenone

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for quenching and removing unreacted bromine following the α-bromination of 3',5'-dimethylpropiophenone. Authored from the perspective of a Senior Application Scientist, this document outlines field-proven protocols, explains the chemical principles behind each step, and offers robust troubleshooting advice to ensure high product purity and process safety.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove all unreacted bromine from my product?

A: Complete removal of residual bromine (Br₂) is essential for several reasons:

  • Product Purity: Bromine is a highly reactive impurity that can lead to the formation of undesired byproducts, complicating purification and lowering the final yield.

  • Product Stability: The presence of bromine, along with the acidic byproduct hydrogen bromide (HBr), can degrade the desired this compound product over time, often indicated by a darkening in color.

  • Downstream Reactions: Trace bromine can interfere with subsequent synthetic steps, poisoning catalysts or reacting with sensitive reagents.

  • Safety: Bromine is a toxic and corrosive substance.[1][2][3] Its removal is a critical step for safe handling and storage of the final product.[4][5]

Q2: What is the most effective and common method for quenching excess bromine?

A: The standard and most effective method is to quench the excess bromine with a reducing agent.[6] This converts the volatile and colored molecular bromine into non-volatile, colorless bromide salts (Br⁻), which are easily removed in an aqueous wash.[6][7] The most commonly used quenching agents are aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[6][8]

  • Sodium Thiosulfate (Na₂S₂O₃): This is a highly effective quenching agent that reduces bromine to bromide.[7][9] The thiosulfate ion is oxidized in the process.[7][9]

    • Reaction: Br₂ + 2Na₂S₂O₃(aq) → 2NaBr(aq) + Na₂S₄O₆(aq)

  • Sodium Bisulfite (NaHSO₃) / Sodium Sulfite (Na₂SO₃): These are also excellent choices.[6] Sodium bisulfite is a reducing agent that effectively converts bromine to bromide ions.[10][11] Sodium sulfite can also be used and may be preferred in some cases to avoid the potential formation of elemental sulfur under acidic conditions.[6][12][13]

Q3: How can I be certain that all the bromine has been quenched?

A: There are two primary indicators:

  • Visual Confirmation: The most obvious sign is the disappearance of bromine's characteristic reddish-brown or orange color from the organic layer.[6] The reaction mixture should become colorless or pale yellow upon complete quenching.[6][14]

  • Chemical Test (Optional): For a more rigorous check, you can test the aqueous layer. After separation, add a drop of the aqueous layer to a solution of starch-iodide. If bromine is present, it will oxidize the iodide to iodine, which then forms a dark blue/black complex with starch. The absence of this color change indicates a complete quench.

Q4: Besides bromine, what other impurities should I be concerned about?

A: The α-bromination of a ketone typically generates hydrogen bromide (HBr) as a stoichiometric byproduct.[15][16][17] This makes the reaction mixture highly acidic. It is crucial to remove this acid during the work-up to prevent acid-catalyzed side reactions or degradation of your product.[18] This is typically achieved by washing the organic layer with a mild aqueous base, such as sodium bicarbonate (NaHCO₃).[19][20][21]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
The organic layer remains yellow/orange after adding the quenching agent. 1. Insufficient Quenching Agent: Not enough reducing agent was added to react with all the bromine. 2. Poor Mixing: The two phases (organic and aqueous) were not mixed vigorously enough for the reaction to occur at the interface.1. Add More Quencher: Add the quenching solution portion-wise with vigorous shaking until the color is fully discharged.[6] 2. Ensure Vigorous Mixing: Stopper the separatory funnel and shake vigorously, remembering to vent frequently to release any pressure.
An emulsion forms during the aqueous wash. 1. Vigorous Shaking: Overly aggressive shaking can lead to the formation of a stable emulsion. 2. High Concentration: A high concentration of the product or byproducts can act as a surfactant.1. Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, helping to break the emulsion.[6][19] 2. Patience & Gentle Swirling: Allow the funnel to stand undisturbed for 10-20 minutes. Gentle swirling can help the layers separate. 3. Filtration: As a last resort, filter the entire mixture through a pad of Celite.[6]
My final product darkens over time or appears impure by NMR. 1. Residual Acid (HBr): Trace amounts of HBr can cause product degradation.[18] 2. Product Instability: α-bromo ketones can be sensitive to hydrolysis, especially in the presence of a strong base or prolonged exposure to water.[22]1. Incorporate a Base Wash: Ensure the work-up includes a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize all acidic residues.[20][21] 2. Use Mild Base & Work Efficiently: Use NaHCO₃, which is a weak base. Avoid strong bases like NaOH or KOH. Perform the work-up efficiently to minimize contact time with aqueous layers.
The quenching reaction is violently exothermic. 1. High Concentration: The concentration of bromine or the quenching agent is too high.[6] 2. Rapid Addition: The quenching agent was added too quickly.[6]1. Cool the Reaction: Before quenching, cool the reaction mixture in an ice-water bath.[6][14] 2. Dilute the Quencher: Use a more dilute solution of the quenching agent (e.g., 5-10% w/v).[6] 3. Slow, Controlled Addition: Add the quenching solution dropwise or in small portions with continuous stirring or swirling.[6]

Detailed Experimental Protocol: Standard Work-up

This protocol assumes the bromination reaction was performed in a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether.

1. Cooling and Initial Quench:

  • Once the reaction is complete, cool the reaction flask in an ice-water bath to 0-5 °C. This is crucial to control the exotherm of the quenching reaction.[6][14]

  • Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with vigorous stirring.[6]

  • Continue adding the quenching solution until the red-brown color of bromine is completely discharged, and the mixture becomes colorless or pale yellow.[6]

2. Phase Separation:

  • Transfer the entire mixture to a separatory funnel.

  • Allow the layers to separate fully. The organic layer containing your product may be on the top or bottom depending on the solvent's density relative to water.

  • Drain the aqueous layer and set it aside.

3. Acid Neutralization Wash:

  • Return the organic layer to the separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • CAUTION: Stopper the funnel and shake gently at first, venting frequently towards the back of the fume hood. The neutralization of HBr will produce carbon dioxide gas, causing pressure buildup.[20]

  • Once the initial effervescence subsides, shake more vigorously.

  • Separate and discard the aqueous layer.

4. Brine Wash:

  • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[6][19]

  • Scientist's Note: This step helps to remove the bulk of the dissolved water from the organic solvent ("salting out"), which makes the final drying step more efficient.[21]

  • Separate and discard the aqueous (brine) layer.

5. Drying and Solvent Removal:

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6] Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing.

  • Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification may be achieved by recrystallization or column chromatography if necessary.

Visual Workflow for Bromine Removal

Workup_Flowchart start End of Bromination Reaction cool Cool Mixture to 0-5 °C start->cool quench Slowly Add Na₂S₂O₃ or NaHSO₃ Solution cool->quench check_color Is Red/Brown Color Gone? quench->check_color check_color->quench No transfer Transfer to Separatory Funnel check_color->transfer Yes separate1 Separate Aqueous & Organic Layers transfer->separate1 wash_bicarb Wash Organic Layer with Sat. NaHCO₃ separate1->wash_bicarb vent Vent Funnel Frequently! wash_bicarb->vent separate2 Separate Aqueous & Organic Layers vent->separate2 wash_brine Wash Organic Layer with Brine separate2->wash_brine separate3 Separate Aqueous & Organic Layers wash_brine->separate3 dry Dry Organic Layer (e.g., MgSO₄) separate3->dry filter Filter to Remove Drying Agent dry->filter evaporate Remove Solvent (Rotary Evaporator) filter->evaporate product Crude this compound evaporate->product

Caption: A step-by-step workflow for the post-reaction work-up.

Reagent Safety & Properties

ReagentFormulaMolar Mass ( g/mol )Key HazardsHandling Precautions
Bromine Br₂159.81Fatal if inhaled, severe skin burns, very toxic to aquatic life.[1][2][3]Always handle in a certified chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a face shield.[4][5] Have a quenching agent (e.g., sodium thiosulfate solution) readily available for spills.[1]
This compound C₁₁H₁₃BrO241.12Irritant. May cause skin and eye irritation.Wear standard personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust or vapors.
Sodium Thiosulfate Na₂S₂O₃158.11Generally low hazard.Wear safety glasses.
Sodium Bicarbonate NaHCO₃84.01Generally low hazard.Wear safety glasses.
Hydrogen Bromide HBr80.91Corrosive, causes severe skin burns and eye damage.Generated in situ. Contained within the reaction mixture. Neutralize thoroughly during work-up.

References

  • Wikipedia. Sodium thiosulfate. Available from: [Link]

  • Allen Institute. Sodium Thiosulphate: Definition, Structure, Properties & Preparation. Available from: [Link]

  • CLEAPSS Science. Student safety sheets 55 Bromine. Available from: [Link]

  • ChemSafety. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available from: [Link]

  • Quora. How does sodium thiosulfate neutralize bromine?. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. Available from: [Link]

  • PENTA. Bromine - SAFETY DATA SHEET. Available from: [Link]

  • Filo. Sodium thiosulfate reduces reduces excess molecular bromine to form sodiu... Available from: [Link]

  • Chemical Equations online!. Na2S2O3 + H2O + Br2 → 2 NaBr + S + H2SO4. Available from: [Link]

  • YouTube. Organic Practical Setup 5. Washing to remove acid impurities. Available from: [Link]

  • ChemBK. 2-bromo-3-methylpropiophenone. Available from: [Link]

  • Taylor & Francis. Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method. Available from: [Link]

  • Gauth. Sodium bisulfite converts bromine (br2) to bromide (br-). sodium bisulfite is a(n). Available from: [Link]

  • PMC. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available from: [Link]

  • ResearchGate. How to remove traces of acidic impurity or water?. Available from: [Link]

  • Organic Syntheses Procedure. 2-Butenoic acid, 2,3-dibromo-, (2E). Available from: [Link]

  • Reddit. Alpha halogenation : r/Chempros. Available from: [Link]

  • Reddit. Neutralizing bromine that's eaten through container? : r/chemistry. Available from: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. Available from: [Link]

  • JoVE. Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. Available from: [Link]

  • Reddit. Anyone know the mechanism for sodium bisulfite reacted with Bromine?. Available from: [Link]

  • The Student Room. quenching? organic lab. Available from: [Link]

  • Google Patents. CN107641067B - Alpha-bromination method of o-diketone.
  • Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. Available from: [Link]

  • Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. Available from: [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available from: [Link]

  • ResearchGate. Preparation of α-Bromoketones Involving the Reaction of Enol Triethyl Borates with N-Bromosuccinimide. Available from: [Link]

  • PMC. Synthetic Access to Aromatic α-Haloketones. Available from: [Link]

  • Chemistry Steps. Alpha Halogenation of Carboxylic Acids. Available from: [Link]

Sources

Technical Support Center: Stability & Storage of 2-Bromo-3',5'-dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Science of Instability

Why is my compound turning brown?

As a Senior Application Scientist, I often see researchers treat 2-Bromo-3',5'-dimethylpropiophenone (and related


-bromo ketones) like standard organic solids. This is a critical error. This compound is not just "sensitive"; it is autocatalytically unstable .

The degradation is driven by a "vicious cycle" mechanism:

  • Initiation: Trace moisture or light triggers the release of a single molecule of Hydrogen Bromide (HBr).

  • Propagation: HBr is a strong acid. It protonates the carbonyl oxygen of the remaining intact molecules, lowering the activation energy for further decomposition (dehydrohalogenation or hydrolysis).

  • Result: The liberated HBr accelerates the breakdown of the remaining bulk material. The yellow/brown color you see is polymerized by-products and oxidized bromine species.

Visualization: The Autocatalytic Degradation Loop

The following diagram illustrates why even a small amount of degradation can ruin an entire batch if left unchecked.

DegradationCycle Compound Intact This compound HBr HBr Release (Acidic Byproduct) Compound->HBr Decomposes Byproducts Degradation Products: (Yellow/Brown Polymers + Alpha-Hydroxy Ketones) Compound->Byproducts Irreversible Loss Triggers Triggers: Moisture / Light / Heat Triggers->Compound Initiates Catalysis Acid-Catalyzed Destabilization HBr->Catalysis Lowers pH Catalysis->Compound Accelerates Breakdown

Figure 1: The autocatalytic cycle where liberated HBr accelerates the degradation of the remaining compound.

Standard Operating Procedure (SOP): Storage Protocol

Follow this protocol to maximize shelf-life (6–12 months).

Do not rely on the manufacturer's original packaging once opened. Transfer and store according to these tiers.

Storage Condition Matrix
ParameterGold Standard (Recommended) Acceptable (Short Term < 1 Month) Critical Failure (Do Not Do)
Temperature -20°C (Freezer) 2°C to 8°C (Refrigerator)Room Temperature (>20°C)
Atmosphere Argon Blanket Nitrogen PurgeAmbient Air
Container Amber Glass + PTFE Liner Clear Glass + Foil WrapPlastic/Polymer Bottles
Desiccant External (In Secondary Jar) NoneMixed directly with solid
Step-by-Step Storage Workflow
  • Inspection: Upon receipt, inspect the crystals. They should be off-white to pale beige. If they are dark yellow or sticky, degradation has already begun (see Troubleshooting).

  • Aliquot Strategy: Do not freeze/thaw the main bottle repeatedly. Divide the bulk material into single-use aliquots inside a glovebox or dry-purged glove bag.

  • The "Double-Containment" System:

    • Primary: Place aliquot in an amber glass vial with a Teflon (PTFE) lined cap.

    • Seal: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.

    • Secondary: Place the sealed vial inside a larger jar containing a pouch of activated silica gel or calcium chloride. This "sacrificial" desiccant absorbs moisture before it penetrates the primary vial.

  • Cold Chain: Store immediately at -20°C.

Troubleshooting & FAQs

Direct solutions to common laboratory scenarios.

Q1: The compound has turned from off-white to a dark yellow/orange. Is it usable?

Status: Degraded. Analysis: The color change indicates the formation of conjugated double bonds (alpha,beta-unsaturated ketones) and free bromine/HBr. Action:

  • Minor Yellowing: You may attempt recrystallization.[1] Dissolve in a minimal amount of warm ethanol or hexanes (depending on specific solubility tests for your batch) and cool slowly. Wash the crystals with cold pentane.

  • Dark Orange/Brown Oil: Discard. The purity is likely <90%, and the presence of significant HBr will interfere with sensitive nucleophilic substitutions or Grignard reactions.

Q2: I smell a sharp, acrid odor when opening the freezer. What happened?

Status: Containment Breach. Analysis: The compound is a lachrymator, but it should have low volatility at -20°C. A strong smell indicates HBr gas has built up and leaked, or the container seal has failed. Action:

  • Evacuate the immediate area and don full PPE (goggles + face shield).

  • Move the container to a fume hood immediately.

  • Check the cap liner. Standard paper/pulp liners degrade under HBr attack. Always use PTFE (Teflon) liners.

Q3: Can I store it in solution to save time?

Status: Risky. Analysis: Storing in solution (e.g., dissolved in DCM or THF) often accelerates degradation because solvents can contain trace peroxides or water. Action:

  • Only store in solution if using anhydrous, non-nucleophilic solvents (e.g., Toluene) over molecular sieves.

  • Use within 48 hours . For long-term storage, keep as a dry solid.

Q4: How do I verify purity without degrading it further?

Status: Technique Sensitive. Analysis: GC-MS can sometimes cause thermal degradation in the injector port, giving false "impure" readings. Action:

  • Preferred: 1H NMR in CDCl3 (ensure the solvent is acid-free; filter through basic alumina if unsure). Look for the disappearance of the alpha-proton signal.[2]

  • Alternative: TLC (Thin Layer Chromatography).[3] Use a UV lamp. Degraded material often streaks or stays at the baseline compared to the sharp spot of the pure ketone.

Decision Logic: Rescue vs. Dispose

Use this flowchart to determine the fate of your current batch.

StorageLogic Start Inspect Compound ColorCheck Color? Start->ColorCheck White Off-White/Beige ColorCheck->White Looks Good Yellow Pale Yellow ColorCheck->Yellow Suspicious Brown Brown/Oily ColorCheck->Brown Obvious Decay ActionWhite Pass: Store at -20°C (Argon Blanket) White->ActionWhite ActionYellow Check Purity (NMR/TLC) Yellow->ActionYellow ActionBrown DISCARD (Do not attempt rescue) Brown->ActionBrown ActionYellow->ActionBrown Purity < 90% Recryst Recrystallize (Cold Solvent Wash) ActionYellow->Recryst Purity > 90% Recryst->ActionWhite Success

Figure 2: Decision tree for evaluating batch viability.

References

  • BenchChem. (2025).[3] Managing thermal instability of alpha-bromo ketones.[3] Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-1-(4-methoxyphenyl)ethanone (Analogous Alpha-Bromo Ketone Handling). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Bromo-3'-chloropropiophenone (Structural Analog Stability Data). Retrieved from

  • Podgoršek, A., et al. (2009). Halogenation of Ketones with N-Bromosuccinimide.[4]Synthesis, 2009(10), 1631-1636. (Demonstrates acid-catalyzed decomposition pathways).

  • Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones.[2][4][5] Retrieved from

Sources

Color change issues during 3',5'-dimethylpropiophenone bromination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of 3',5'-dimethylpropiophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of this important synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own laboratory work.

Troubleshooting Guide: Color Change Issues

Color changes are a primary indicator of the progress and success of the bromination of 3',5'-dimethylpropiophenone. Deviations from the expected color profile can signal issues with the reaction. This guide will help you diagnose and resolve these problems.

Issue 1: The reaction mixture remains intensely orange or reddish-brown for an extended period.

Q: My reaction has been stirring for hours, but the characteristic reddish-brown color of bromine is not fading. What does this indicate and how can I fix it?

A: A persistent bromine color strongly suggests that the bromination reaction has stalled or is proceeding very slowly. The color of elemental bromine (Br₂) is due to its absorption of light in the visible region. As the bromine is consumed in the reaction to form the colorless α-bromo ketone and hydrogen bromide (HBr), this color should fade.

Root Cause Analysis:

  • Insufficient Catalyst/Promoter: The α-bromination of ketones is often catalyzed by acid.[1][2][3] The acid facilitates the formation of the enol tautomer, which is the active nucleophile that attacks the bromine.[1][2] Without sufficient acid, the rate of enolization is slow, leading to a slow reaction with bromine.

  • Low Temperature: Like most chemical reactions, the rate of bromination is temperature-dependent. If the reaction temperature is too low, the rate of enol formation and subsequent reaction with bromine will be significantly reduced.

  • Inhibitors: The presence of certain impurities in your starting materials or solvent can inhibit the reaction.

Troubleshooting Protocol:

  • Verify Acidic Conditions: If you are performing an acid-catalyzed bromination, ensure that a catalytic amount of acid (e.g., acetic acid or a few drops of HBr) is present.[2] You can test the pH of the reaction mixture if appropriate for your solvent system.

  • Gentle Heating: Consider gently warming the reaction mixture. A modest increase in temperature can often initiate a sluggish reaction. However, be cautious, as excessive heat can promote side reactions.

  • Initiate with a Small Amount of Bromine: One documented procedure for a similar propiophenone notes that a small initial addition of bromine can help initiate the reaction, after which the color dissipates and the rest of the bromine can be added.[4]

  • Purity of Reagents: Ensure your 3',5'-dimethylpropiophenone and solvent are of high purity and free from contaminants that could interfere with the reaction.

Issue 2: The reaction mixture turns dark brown, black, or tarry.

Q: My reaction has turned into a dark, tarry mess. What went wrong?

A: The formation of a dark, intractable mixture is a clear indication of significant side reactions and/or product decomposition. While the desired product, 2-bromo-3',5'-dimethylpropiophenone, is typically a pale yellow to orange oil, extensive darkening points to the formation of complex, likely polymeric or poly-brominated, colored byproducts.[4]

Root Cause Analysis:

  • Excess Bromine or Over-reaction: The addition of too much bromine can lead to the formation of dibrominated products.[5][6] These species can be less stable and more prone to decomposition or further reactions.

  • High Reaction Temperature: Exposing the reaction to excessive heat can promote a variety of side reactions, including elimination and condensation pathways, leading to the formation of colored, high-molecular-weight species.

  • Presence of Light (for radical reactions): While α-bromination is typically an electrophilic substitution on the enol, light can initiate a radical chain reaction.[7] This can lead to bromination at other positions (e.g., on the methyl groups of the aromatic ring, known as benzylic bromination) and a less clean reaction profile.[7]

  • Strongly Basic Conditions: While not the typical procedure for this substrate, base-catalyzed bromination can be complicated by the Haloform reaction if there are other enolizable protons.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully measure the amount of bromine used. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Temperature Control: Maintain the recommended reaction temperature. If the reaction is exothermic, consider using an ice bath to moderate the temperature during the addition of bromine.

  • Exclusion of Light: Conduct the reaction in a flask protected from light, for example, by wrapping it in aluminum foil, to minimize radical side reactions.[8]

  • Purification of the Crude Product: If the reaction has produced a dark oil, it may still be possible to isolate the desired product via flash chromatography.[4] A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) can separate the less polar product from more polar, colored impurities.

Issue 3: The final, isolated product is a dark orange or brown oil.

Q: I've completed the workup, but my product is a dark orange/brown oil. The literature says it should be a pale-yellow oil. How can I purify it?

A: It is common for the crude product of this reaction to be a dark orange oil.[4] This coloration is typically due to residual bromine, HBr, or minor colored byproducts. The goal of the workup and purification is to remove these impurities.

Purification Protocol:

StepProcedurePurpose
1. Aqueous WorkupAfter the reaction is complete, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).To neutralize any remaining acidic catalyst (like HBr) and to quench any unreacted bromine.
2. DryingDry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).To remove any residual water from the organic phase.
3. Solvent RemovalRemove the solvent under reduced pressure using a rotary evaporator.To obtain the crude product.
4. Flash ChromatographyPurify the crude oil by flash chromatography on silica gel. A common eluent system is a mixture of hexanes and dichloromethane or hexanes and ethyl acetate.[4]To separate the desired α-bromo ketone from non-polar byproducts and highly polar, colored impurities.
5. Activated CarbonFor stubborn coloration, dissolving the product in a suitable solvent and stirring with a small amount of activated carbon, followed by filtration, can help remove colored impurities.[9]Activated carbon has a high surface area and can adsorb colored organic molecules.
6. Reversed-Phase ChromatographyIf normal-phase chromatography is ineffective, reversed-phase flash chromatography can be a powerful alternative for removing colored impurities.[9]This technique separates compounds based on different principles than normal-phase chromatography and can be effective for separating compounds of similar polarity.

Frequently Asked Questions (FAQs)

Q1: What is the expected color progression for a successful bromination of 3',5'-dimethylpropiophenone?

A1: Typically, you will start with a colorless or pale-yellow solution of the ketone in the chosen solvent. Upon the addition of bromine (a reddish-brown liquid), the solution will turn orange or reddish-brown. As the reaction proceeds, the bromine is consumed, and the color should fade to a pale yellow.[4] The final, purified product is often described as a pale-yellow oil.[4]

Q2: What is the mechanism of the acid-catalyzed bromination of 3',5'-dimethylpropiophenone?

A2: The reaction proceeds via an acid-catalyzed enolization of the ketone. The carbonyl oxygen is first protonated by the acid catalyst, making the α-protons more acidic. A weak base (like the solvent or the conjugate base of the acid catalyst) then removes an α-proton to form the enol. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine. Finally, the protonated carbonyl is deprotonated to yield the α-bromo ketone product and HBr.[1][2][3]

Bromination_Mechanism Ketone 3',5'-Dimethylpropiophenone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ Bromonium_Intermediate Bromonium Intermediate Enol->Bromonium_Intermediate + Br₂ Product This compound Bromonium_Intermediate->Product - H⁺, - Br⁻

Acid-catalyzed α-bromination mechanism.

Q3: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?

A3: Yes, N-bromosuccinimide (NBS) is a common alternative to liquid bromine for α-bromination of ketones.[2] It is a crystalline solid that is easier and safer to handle than liquid bromine. NBS can provide a low, constant concentration of bromine in the reaction mixture, which can sometimes lead to cleaner reactions and fewer side products.[7] The reaction with NBS is often initiated by a radical initiator (like AIBN) or light, or it can be used under acidic conditions.

Q4: What are the main potential side products in this reaction?

A4: The primary side products of concern are:

  • Dibrominated product: This can form if an excess of bromine is used or if the reaction conditions are too harsh.[5][6]

  • Aromatic bromination product: Bromination on the aromatic ring is a possibility, especially if a Lewis acid catalyst is used or under certain conditions that favor electrophilic aromatic substitution.[10]

  • Products of radical reactions: If the reaction is exposed to light, radical bromination at the benzylic positions (the methyl groups on the ring) can occur.[7]

Side_Reactions Start 3',5'-Dimethylpropiophenone + Br₂ Desired α-Bromination (Desired Product) Start->Desired Side1 Dibromination Start->Side1 Side2 Aromatic Bromination Start->Side2 Side3 Benzylic Bromination (Radical) Start->Side3

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 2-Bromo-3',5'-dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-resolution analysis of the 1H NMR spectrum of 2-Bromo-1-(3,5-dimethylphenyl)propan-1-one (also known as


-bromo-3',5'-dimethylpropiophenone). As a critical intermediate in the synthesis of substituted cathinones and beta-keto analogs, the precise characterization of this molecule is essential for drug development and forensic analysis.

Performance Verdict: 1H NMR offers superior regio-specific resolution compared to Mass Spectrometry (MS) for this compound. While MS confirms molecular weight (


 255/257), it often fails to distinguish between the 3,5-dimethyl, 2,4-dimethyl, and 3,4-dimethyl isomers. 1H NMR definitively resolves these isomers via unique aromatic splitting patterns and provides a quantitative metric for bromination efficiency.

Structural Context & Alternatives

To understand the spectral performance, we must define the analyte against its closest relatives.

  • Analyte: 2-Bromo-3',5'-dimethylpropiophenone (Target).

  • Precursor: 3',5'-dimethylpropiophenone (Starting Material).

  • Regioisomer: 2-Bromo-3',4'-dimethylpropiophenone (Common impurity/alternative).

The "Performance" of the NMR analysis is defined by its ability to:

  • Quantify Conversion: Distinguish the product

    
    -methine quartet from the precursor 
    
    
    
    -methylene quartet.
  • Verify Regiochemistry: Confirm the symmetrical 3,5-substitution pattern against asymmetric isomers.

Visualization: Synthesis & Monitoring Workflow

The following diagram outlines the logical flow for synthesizing and validating the target molecule.

G cluster_0 Precursor Phase cluster_1 Reaction Phase cluster_2 Analysis Phase Precursor 3',5'-Dimethylpropiophenone (Starting Material) Reaction Alpha-Bromination (Br2/HBr or NBS) Precursor->Reaction Electrophilic Sub. Product This compound (Target) Reaction->Product NMR 1H NMR Verification (Diagnostic Step) Product->NMR CDCl3 Solvation NMR->Precursor Check: ~2.9 ppm (CH2) NMR->Product Confirm: ~5.3 ppm (CH-Br)

Figure 1: Workflow for the synthesis and spectroscopic validation of the target alpha-bromoketone.

Experimental Protocol

Objective: Obtain a high-resolution spectrum suitable for integration and coupling constant (


-value) analysis.
Materials
  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Instrument: 300 MHz or higher (400 MHz recommended for clear aromatic resolution).

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

Step-by-Step Methodology
  • Preparation: Dissolve 15 mg of the isolated bromoketone oil/solid in 0.6 mL

    
    . Ensure the solution is clear; filter through cotton if turbidity persists (salt contaminants cause line broadening).
    
  • Acquisition:

    • Pulse Angle:

      
       or 
      
      
      
      .
    • Relaxation Delay (

      
      ): 
      
      
      
      second (ensure quantitative integration of aromatic protons).
    • Scans: 16–32 scans are sufficient for this concentration.

  • Processing:

    • Reference TMS to

      
       ppm.[1]
      
    • Apply exponential multiplication (LB = 0.3 Hz) to smooth baseline noise.

    • Phase correct manually to ensure the doublet and quartet are symmetrical.

Spectral Analysis: The Fingerprint

The spectrum of this compound is characterized by three distinct regions. The data below compares the Target (Product) vs. the Precursor.

Comparative Data Table
Proton AssignmentMultiplicityTarget Shift (

, ppm)
Precursor Shift (

, ppm)

Shift (Performance Metric)

-Methine (CH-Br)
Quartet 5.25 – 5.35 N/A Diagnostic Peak

-Methylene (

)
QuartetN/A2.95 – 3.00Disappearance indicates 100% conversion
Terminal Methyl (

)
Doublet1.85 – 1.901.20 (Triplet)Shift downfield + Multiplicity change (t

d)
Aromatic (Ortho, 2,6-H)Singlet7.55 – 7.607.50Slight deshielding by Br
Aromatic (Para, 4-H)Singlet7.20 – 7.257.15Minimal change
Ring Methyls (

)
Singlet2.35 – 2.402.35Stable reference
Deep Dive: The Diagnostic Signals
1. The Alpha-Methine "Deshielding" Effect (The Conversion Metric)

The most critical performance indicator is the signal at ~5.3 ppm .

  • Mechanism: The introduction of the Bromine atom (electronegative) at the alpha position creates a strong deshielding effect on the remaining proton.

  • Validation: In the precursor, this position holds two protons appearing at ~2.9 ppm. In the product, it holds one proton appearing at ~5.3 ppm.

  • Logic: If you observe a quartet at 2.9 ppm, the reaction is incomplete. If you observe a multiplet or two doublets at 5.3 ppm, you may have formed a chiral impurity or a diastereomer (unlikely here as there is only one chiral center, so enantiomers are magnetically equivalent in achiral

    
    ).
    
2. The Aromatic "Symmetry" Check (The Purity Metric)

The 3,5-dimethyl substitution pattern is symmetric . This provides a cleaner spectrum than the 3,4-dimethyl isomer.

  • 3,5-Dimethyl Pattern:

    • Protons at positions 2 and 6 are chemically equivalent (Ortho to ketone). They appear as a Singlet (2H) around 7.6 ppm.

    • Proton at position 4 is unique. It appears as a Singlet (1H) around 7.2 ppm.

  • Contrast with 2,4- or 3,4-Isomers: These isomers lack this symmetry and will produce complex multiplets (ABX or ABC systems) in the aromatic region.

  • Performance Advantage: This simplicity allows for immediate confirmation of the correct starting material isomer.

Visualization: Spectral Assignment Map

This diagram maps the physical structure to the spectral data.

SpectrumMap cluster_aromatic Aromatic Region (7.0 - 8.0 ppm) cluster_aliphatic Aliphatic Chain (1.0 - 5.5 ppm) Molecule This compound Ortho Pos 2,6-H: Singlet (2H) @ ~7.6 ppm (Symmetric) Molecule->Ortho Para Pos 4-H: Singlet (1H) @ ~7.2 ppm Molecule->Para Alpha Alpha-H (CH-Br): Quartet @ ~5.3 ppm (Diagnostic for Bromination) Molecule->Alpha Beta Terminal CH3: Doublet @ ~1.9 ppm Molecule->Beta RingMe Ring Methyls: Singlet (6H) @ ~2.4 ppm Molecule->RingMe

Figure 2: Mapping of molecular protons to specific NMR signals.

Troubleshooting & Impurities

When analyzing the spectrum, watch for these common failure modes:

  • Dibromination (

    
    -dibromo): 
    
    • Signal: Disappearance of the quartet at 5.3 ppm. Appearance of a singlet methyl group further downfield (no adjacent proton to split it).

    • Cause: Excess bromine or high reaction temperature.

  • Solvent Contamination:

    • Signal: Singlet at 2.17 ppm (Acetone) or 7.26 ppm (CHCl3 - usually present but check intensity).

    • Impact: Overlaps with ring methyls (~2.4 ppm) if resolution is poor.

  • Incomplete Reaction:

    • Signal: Co-existence of Quartet at 5.3 ppm (Product) and Quartet at 3.0 ppm (Precursor).

    • Calculation: Integrate both quartets.

      
      
      

References

  • Locos, O., & Reynolds, D. (2012).[2][3] The characterization of 3,4-dimethylmethcathinone (3,4-DMMC).[2][3] Journal of Forensic Sciences, 57(5), 1303-1306.[2][3] (Provides comparative NMR logic for dimethyl-substituted cathinone precursors). Link

  • United Nations Office on Drugs and Crime (UNODC). (2014). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (Standard reference for NMR shifts of cathinone derivatives). Link

  • Sigma-Aldrich. (2024). 2-Bromo-1-(3-methylphenyl)propan-1-one Product Specification & NMR Reference. (Analogous compound reference for alpha-bromo shift verification). Link

  • BenchChem. (2025).[4][5] Spectroscopic and Synthetic Profile of Alpha-Bromoketones. (Technical guide on bromination mechanisms and spectral expectations). Link

Sources

Technical Guide: FTIR Characterization of 2-Bromo-3',5'-dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

2-Bromo-3',5'-dimethylpropiophenone is a critical halogenated intermediate, primarily utilized in the synthesis of substituted cathinones (specifically 3,5-dimethylmethcathinone). In a research or forensic setting, the primary analytical challenge is distinguishing this brominated intermediate from its non-halogenated precursor (3',5'-dimethylpropiophenone) and its structural isomers (e.g., the 2,4- or 3,4-dimethyl analogs).

This guide outlines a definitive FTIR (Fourier Transform Infrared Spectroscopy) workflow to identify this compound. Unlike Mass Spectrometry (MS), which destroys the sample, FTIR provides a non-destructive "fingerprint" that elucidates the electronic environment of the carbonyl group—the primary site of modification during bromination.

Spectroscopic Mechanism: The -Halo Shift

To accurately interpret the spectrum of this compound, one must understand the vibrational physics governing the shift in the carbonyl (


) absorption.
The Inductive and Field Effects

In the non-brominated precursor (3',5'-dimethylpropiophenone), the carbonyl group is conjugated with the aromatic ring, lowering its stretching frequency to the 1680–1685 cm⁻¹ range due to resonance (single-bond character).

When bromine is introduced at the


-position (adjacent to the carbonyl), two competing effects occur:
  • Inductive Effect (-I): The electronegative bromine withdraws electron density from the

    
    -carbon, which in turn withdraws density from the carbonyl carbon. This suppresses the resonance contribution, increasing the double-bond character of the 
    
    
    
    bond.
  • Field Effect (Dipole Repulsion): The dipoles of the carbonyl oxygen and the

    
    -bromine align in a way that creates electrostatic repulsion. To minimize this energy, the 
    
    
    
    bond shortens and stiffens.

Result: These effects synergize to shift the carbonyl absorption to a higher wavenumber (blue shift) , typically by 15–25 cm⁻¹. This shift is the definitive diagnostic marker for successful bromination.

Comparative Peak Analysis

The following table provides the critical diagnostic peaks required to differentiate the target molecule from its direct precursor and common isomers.

Table 1: Diagnostic FTIR Peaks (Wavenumbers in cm⁻¹)
Functional GroupModeTarget: this compoundPrecursor: 3',5'-DimethylpropiophenoneDifferentiation Logic
Carbonyl (C=O) Stretch1695 – 1715 cm⁻¹ (Strong)1680 – 1685 cm⁻¹ (Strong)Primary Indicator. The

-bromo shift raises the frequency by ~20 cm⁻¹.
Alkyl C-Br Stretch600 – 700 cm⁻¹ (Med/Weak)AbsentConfirms presence of halogen. Often appears as a new band in the fingerprint region.
Aromatic C-H OOP Bend840 – 860 cm⁻¹ (Strong)840 – 860 cm⁻¹ (Strong)Characteristic of 1,3,5-substitution (isolated hydrogens). Distinguishes from 3,4-isomers.
Methyl C-H Stretch2920 – 2980 cm⁻¹2920 – 2980 cm⁻¹Present in both; not diagnostic for reaction monitoring but confirms alkyl chain.
Aromatic Ring C=C Stretch~1600 cm⁻¹~1600 cm⁻¹Standard aromatic breathing modes; usually split into two bands.[1][2]

Note on Isomer Differentiation:

  • 3,5-isomer (Target): Characterized by "isolated" aromatic hydrogens. Look for a strong Out-of-Plane (OOP) bending band near 850 cm⁻¹ .

  • 3,4-isomer (Alternative): Possesses two adjacent aromatic hydrogens. Look for OOP bands near 810–820 cm⁻¹ .

Experimental Protocol: Validated Identification Workflow

This protocol ensures high signal-to-noise ratio (SNR) and reproducible data.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets for speed and lack of moisture interference.

Step 1: Instrument Calibration

  • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

  • Collect a Background Spectrum (air) to subtract atmospheric

    
     (~2350 cm⁻¹) and 
    
    
    
    .
  • Validation: Ensure the background energy curve is smooth with no sharp peaks in the fingerprint region.

Step 2: Sample Preparation

  • Solids: Place approximately 2–5 mg of the crystalline this compound directly onto the crystal center.

  • Liquids (if oil): Place 1 drop using a glass pipette.

  • Pressure: Apply high pressure using the anvil clamp. This is critical for solid samples to ensure intimate contact with the crystal (removes air gaps).

Step 3: Data Acquisition

  • Resolution: Set to 4 cm⁻¹.

  • Scans: Accumulate 16–32 scans to average out random noise.

  • Range: 4000 – 600 cm⁻¹.

Step 4: Post-Run Analysis

  • Apply Baseline Correction if the baseline drifts.

  • Apply ATR Correction (if comparing to transmission library spectra) to adjust for penetration depth differences at varying wavelengths.

Analytical Decision Matrix

The following diagram illustrates the logical flow for determining identifying the compound based on spectral data.

FTIR_Decision_Tree Start Start: Acquire FTIR Spectrum CheckCO Check Carbonyl (C=O) Region (1670 - 1720 cm⁻¹) Start->CheckCO IsHigh Peak > 1695 cm⁻¹? CheckCO->IsHigh BromoPath Indicates α-Halogenation IsHigh->BromoPath Yes PrecursorPath Indicates Conjugated Ketone Only IsHigh->PrecursorPath No (< 1690 cm⁻¹) CheckFingerprint Check Fingerprint Region (OOP Bending 800-900 cm⁻¹) BromoPath->CheckFingerprint ResultPrecursor IDENTIFIED: 3',5'-Dimethylpropiophenone (Precursor) PrecursorPath->ResultPrecursor Is850 Strong Peak ~850 cm⁻¹? CheckFingerprint->Is850 ResultTarget CONFIRMED: This compound Is850->ResultTarget Yes (Isolated H) ResultIsomer SUSPECT ISOMER: Likely 3,4- or 2,4- isomer (Check 810-820 cm⁻¹) Is850->ResultIsomer No (Adjacent H's)

Figure 1: Analytical logic flow for distinguishing the target brominated intermediate from precursors and structural isomers using FTIR spectral shifts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on inductive effects and carbonyl shifts).
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). SWGDRUG Infrared Spectral Library. Retrieved from [Link] (Standard forensic database for cathinone derivatives).

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • United Nations Office on Drugs and Crime (UNODC). (2014). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link] (Differentiation of ring-substituted isomers).

Sources

High-Resolution Differentiation: 2-Bromo-3',5'-dimethylpropiophenone vs. 2-Bromo-3',4'-isomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of substituted cathinones and pharmaceutical intermediates, distinguishing between positional isomers is a critical Quality Control (QC) checkpoint. 2-Bromo-1-(3,5-dimethylphenyl)propan-1-one (3',5'-isomer) and 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one (3',4'-isomer) share the same molecular formula (


) and molecular weight (241.13  g/mol ), rendering standard low-resolution mass spectrometry (LRMS) insufficient for identification.

This guide outlines the definitive analytical protocols to distinguish these isomers. The core differentiation relies on molecular symmetry : the 3',5'-isomer possesses a


 axis of symmetry passing through the carbonyl carbon and the C4 aromatic carbon, whereas the 3',4'-isomer is asymmetric. This fundamental difference dictates unique NMR splitting patterns, IR bending modes, and crystal packing behaviors.

Structural Logic & Symmetry Analysis

To select the correct analytical method, one must first understand the proton environments created by the substitution patterns.

The Symmetry Factor[1]
  • 3',5'-isomer (Symmetric): The methyl groups are in the meta positions relative to the ketone. The protons at positions 2' and 6' are chemically equivalent.

  • 3',4'-isomer (Asymmetric): The methyl groups are in meta and para positions. All aromatic protons (2', 5', 6') are in chemically distinct environments.

Decision Matrix (Workflow)

IsomerID Start Unknown Sample (C11H13BrO) NMR 1H NMR Spectroscopy (Primary Confirmation) Start->NMR Step 2: Definitive ID IR FT-IR Spectroscopy (Secondary Confirmation) Start->IR Step 3: QC Fingerprint MP Melting Point Analysis (Physical Property) Start->MP Step 1: Rapid Screen Res_35 ID: 3',5'-Isomer (Symmetric) NMR->Res_35 2:1 Aromatic Ratio (2H singlet/doublet) Res_34 ID: 3',4'-Isomer (Asymmetric) NMR->Res_34 1:1:1 Aromatic Ratio (Complex ABX System) IR->Res_35 oop bend: ~840 & 690 cm-1 IR->Res_34 oop bend: ~815 & 875 cm-1

Figure 1: Analytical workflow for the definitive identification of dimethylpropiophenone bromo-derivatives.

Comparative Analytical Protocols

Protocol A: Nuclear Magnetic Resonance ( H NMR)

Status: Gold Standard Mechanism: Spin-spin coupling analysis of aromatic protons.

The aromatic region (6.5 – 8.0 ppm) is the diagnostic window.

1. 2-Bromo-3',5'-dimethylpropiophenone (Symmetric)

Due to the plane of symmetry, the protons at C2' and C6' are equivalent.

  • Aromatic Signals:

    • 
       ~7.5-7.6 ppm (2H, s or d):  Protons at C2' and C6'. They appear as a singlet or a finely split doublet (
      
      
      
      Hz) due to meta-coupling with C4'-H.
    • 
       ~7.2 ppm (1H, s or t):  Proton at C4'.
      
  • Key Feature: Integration ratio of 2:1 in the aromatic zone.

2. 2-Bromo-3',4'-dimethylpropiophenone (Asymmetric)

This molecule lacks symmetry, resulting in an ABX or ABC spin system.

  • Aromatic Signals:

    • 
       ~7.7-7.8 ppm (1H, s/d):  Proton at C2' (ortho to ketone, meta to methyl). Distinctly deshielded by the carbonyl anisotropy.
      
    • 
       ~7.6 ppm (1H, dd):  Proton at C6' (ortho to ketone, ortho to methyl).
      
    • 
       ~7.2 ppm (1H, d):  Proton at C5' (ortho to methyls).
      
  • Key Feature: Three distinct sets of peaks integrating 1:1:1 .

Experimental Note: Use


 as the solvent. DMSO-

may cause peak broadening due to viscosity or interaction with the alpha-bromo ketone moiety.
Protocol B: FT-IR Spectroscopy

Status: Rapid QC Screening Mechanism: Detection of C-H out-of-plane (oop) bending vibrations, which are strictly governed by substitution patterns on the benzene ring.

Feature3',5'-Isomer (1,3,5-subst)3',4'-Isomer (1,2,4-subst)
Bending Mode 1 835 – 850 cm⁻¹ (Strong)805 – 825 cm⁻¹ (Strong)
Bending Mode 2 680 – 700 cm⁻¹ (Med)870 – 885 cm⁻¹ (Med)
Differentiation Look for the "isolated" hydrogen pattern characteristic of meta-substitution.Look for the "two adjacent hydrogens" pattern characteristic of ortho-substitution.

Protocol:

  • Perform background scan (air).

  • Place solid sample on ATR crystal (Diamond/ZnSe).

  • Apply pressure clamp to ensure contact.

  • Scan range: 4000–600 cm⁻¹. Resolution: 4 cm⁻¹.[1]

  • Focus analysis on 900–650 cm⁻¹ region .

Protocol C: Melting Point & Crystallinity

Status: Physical Characterization Mechanism: Crystal lattice energy differences.

Symmetric molecules (3',5'-isomer) typically pack more efficiently in the crystal lattice than their asymmetric counterparts (3',4'-isomer), often resulting in higher melting points, though this rule has exceptions based on polymorphic forms.

  • 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one:

    • Experimental Range: 82 – 87 °C [Reference 1].

    • Appearance: White to off-white crystalline powder.[2]

  • 2-Bromo-1-(3,5-dimethylphenyl)propan-1-one:

    • Expected Range: Typically distinct from the 3,4-isomer. If the sample melts significantly outside the 82-87°C range (and purity is confirmed by TLC/HPLC), it suggests the isomeric alternative.

Warning: Alpha-bromo ketones are lachrymators (tear gas agents). All melting point determinations must be performed in a sealed capillary tube within a fume hood.

Performance Comparison Summary

For drug development professionals evaluating these intermediates for downstream synthesis (e.g., amination to form cathinones):

Parameter3',5'-Dimethyl Isomer3',4'-Dimethyl Isomer
Symmetry High (

axis)
Low (Asymmetric)
Steric Hindrance High: Methyl groups at 3,5 flank the C4 position, but the ketone (C1) is relatively accessible.Medium: Methyl groups at 3,4 create a "bulky side" and an "open side" on the ring.
NMR Signature Simplified aromatic region (2 signals).Complex aromatic region (3 signals).
Precursor Availability Less common; often a specific impurity.Standard precursor for 3,4-DMMC synthesis.
Regulatory Status Isomeric impurity (requires strict control).Primary scaffold for specific APIs.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12214376, 2-Bromo-1-(3,4-dimethylphenyl)-1-propanone. Retrieved from [Link]

  • Spectroscopy Online. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

Sources

HPLC retention time of 2-Bromo-3',5'-dimethylpropiophenone standard

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the HPLC Retention Time of 2-Bromo-3',5'-dimethylpropiophenone: A Comparative and Method Development Approach

For researchers and professionals in drug development and organic synthesis, the accurate analysis of intermediates is paramount to ensuring the integrity and quality of the final product. This compound, a key synthetic building block, requires robust analytical methods for its characterization. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this purpose, with retention time (tR) being a critical parameter for identification and purity assessment.

This guide provides a comprehensive analysis of the factors governing the HPLC retention time of this compound. In the absence of a standardized public method, we will establish a foundational understanding by comparing methodologies for structurally similar compounds. This approach allows us to propose a robust, scientifically-grounded experimental protocol for its analysis, complete with insights into method optimization and troubleshooting.

The Bedrock of Retention: Core Principles in Reversed-Phase HPLC

In reversed-phase liquid chromatography (RPLC), the retention of an analyte is primarily dictated by its hydrophobicity.[1][2] The stationary phase, typically composed of silica particles bonded with nonpolar alkyl chains (e.g., C18 or C8), retains nonpolar compounds more strongly. The mobile phase, a mixture of water and a less polar organic solvent like acetonitrile (ACN) or methanol (MeOH), then elutes these compounds. The more hydrophobic the analyte, the longer it will be retained on the column.

For a neutral molecule like this compound, several key factors will influence its retention time:

  • Mobile Phase Composition: The strength of the mobile phase is inversely related to its polarity. Increasing the proportion of the organic solvent (e.g., ACN) will decrease the mobile phase's polarity, causing the analyte to elute faster and thus shortening the retention time.[2]

  • Stationary Phase Chemistry: A C18 column, being more hydrophobic than a C8 column, will generally provide longer retention times for nonpolar compounds.

  • Column Temperature: Higher temperatures reduce the viscosity of the mobile phase, leading to faster elution and decreased retention times.[3][4] Conversely, a stable, controlled column temperature is essential for reproducible results.[4]

  • Flow Rate: The retention time is inversely proportional to the flow rate of the mobile phase. A higher flow rate will result in a shorter retention time.

A Comparative Analysis: Learning from Propiophenone Analogs

To develop a starting point for our target analyte, we can examine established HPLC conditions for structurally related propiophenone derivatives. This comparative data provides a valuable reference for selecting an appropriate column and initial mobile phase conditions.

AnalyteStationary PhaseMobile PhaseCommentsSource(s)
Propiophenone (Internal Standard) Octadecylsilane (C18)Acetonitrile : 0.04% Acetic Acid (60:40)Used as an internal standard in the analysis of cinnamaldehyde.[5]
2'-hydroxy-5'-methoxy-propiophenone Newcrom R1 (Reverse Phase)Acetonitrile (MeCN), Water, and Phosphoric AcidA scalable method suitable for preparative separation and pharmacokinetics.[6]
4'-Methoxy-3-(4-methylphenyl)propiophenone Not specified, but a reversed-phase method is typical.Methanol and Water (Isocratic or Gradient)General protocol for purity assessment of a non-volatile ketone derivative.[7]
alpha-Bromo-2',5'-dimethoxyacetophenone Newcrom R1 (Reverse Phase)Acetonitrile (MeCN), Water, and Phosphoric AcidSimple RP-HPLC method; formic acid can be substituted for MS compatibility.[8]

This comparison indicates that a standard C18 column with a mobile phase consisting of acetonitrile and water, often with an acidic modifier like acetic or phosphoric acid to improve peak shape, is a highly effective starting point for propiophenone derivatives.

Proposed Experimental Protocol for HPLC Analysis

This protocol is designed as a self-validating system, providing a robust starting point for determining the retention time of this compound. The causality behind each parameter choice is explained to empower the user to make informed adjustments.

Instrumentation and Materials
  • HPLC System: A system equipped with a pump (isocratic or gradient), autosampler, column thermostat, and a UV-Vis detector.

  • Column: A standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Rationale: The C18 phase offers strong hydrophobic retention suitable for the nonpolar nature of the analyte.

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), and ultrapure water.

  • Analyte Standard: A well-characterized standard of this compound of known purity.

Chromatographic Conditions
ParameterRecommended SettingRationale & Optimization Notes
Mobile Phase Acetonitrile : Water (70:30, v/v)This starting composition provides a good balance for eluting a moderately nonpolar compound. To increase retention time, decrease the ACN percentage (e.g., to 60%). To decrease retention time, increase the ACN percentage (e.g., to 80%).
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides good efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant temperature above ambient lab conditions ensures retention time stability and reproducibility.[3][4]
Detection Wavelength ~254 nmThe phenyl ketone chromophore exhibits strong absorbance in this region. A full UV scan of the standard is recommended to determine the precise λmax for maximum sensitivity.
Injection Volume 10 µLThis volume is a good starting point to avoid column overloading while providing a strong signal.
Sample and Standard Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of the this compound standard.

  • Dissolve the standard in 10 mL of the mobile phase (or ACN) to create a 1 mg/mL stock solution.[7]

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.[7]

  • Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection. This prevents clogging of the HPLC system.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from initial setup to the final determination of the retention time.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_validation Validation & Troubleshooting A Prepare Mobile Phase (ACN:Water 70:30) C Equilibrate HPLC System (C18 Column, 1.0 mL/min, 30°C) A->C B Prepare Analyte Standard (0.1 mg/mL) D Inject Standard Solution (10 µL) C->D E Acquire Chromatogram (UV @ 254 nm) D->E F Identify Analyte Peak E->F G Record Retention Time (tR) F->G H Check System Suitability (Peak Shape, Repeatability) G->H I Troubleshoot Variability? (Flow, Temp, Leaks) H->I If Fails J Optimize Mobile Phase (Adjust % ACN for desired tR) H->J If tR needs adjustment

Caption: Experimental workflow for determining HPLC retention time.

Trustworthiness: Addressing Retention Time Variability

Inconsistent retention times are a common issue in HPLC analysis, and addressing them is key to a trustworthy protocol.[3]

  • Mobile Phase pH: While this compound is neutral and its retention should be largely unaffected by pH, inconsistent pH in the mobile phase (if a buffer were used for other analytes) can degrade the silica-based column over time, altering retention.[1]

  • Column Saturation: Always ensure the column is thoroughly equilibrated with the mobile phase before starting an analysis. Insufficient equilibration is a primary cause of drifting retention times at the start of a run.[3]

  • System Leaks or Bubbles: Air bubbles in the pump or leaks in the system can cause fluctuations in the flow rate, leading to unstable retention times. Purging the system is a critical first step in troubleshooting.[3]

  • Column Degradation: Over time and with exposure to many samples, the stationary phase can degrade, or the column can become contaminated. This often leads to a gradual decrease in retention time and poor peak shape.[4] Regular cleaning and eventual replacement are necessary.

By systematically controlling the parameters outlined in the experimental protocol and being mindful of these common sources of variability, researchers can confidently establish a precise and reproducible retention time for this compound, ensuring the quality and consistency of their scientific work.

References

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015). ResearchGate. Available at: [Link]

  • Separation of Propiophenone, 2'-hydroxy-5'-methoxy- on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2022). LCGC International. Available at: [Link]

  • Retention Time Change in Reversed Phase Chromatography. (2021). Stack Exchange. Available at: [Link]

  • What Factors Influence HPLC Retention Time Precision? (2025). Altabrisa Group. Available at: [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. Available at: [Link]

  • The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). ResearchGate. Available at: [Link]

  • Separation of alpha-Bromo-2',5'-dimethoxyacetophenone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Dimethylpropiophenone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug discovery, the precise characterization and differentiation of isomers are paramount. Dimethylpropiophenone, a substituted aromatic ketone, presents a compelling case study in this regard. Its six positional isomers, while sharing the same molecular formula (C₁₁H₁₄O) and molecular weight (162.23 g/mol ), exhibit distinct physicochemical properties and spectroscopic fingerprints due to the varied placement of two methyl groups on the phenyl ring. This guide offers an in-depth comparative analysis of these isomers, providing the foundational knowledge and practical methodologies essential for their synthesis, differentiation, and potential application.

Introduction to Dimethylpropiophenone Isomers

The core structure of propiophenone consists of a benzene ring attached to a propanoyl group. The addition of two methyl substituents to the aromatic ring gives rise to six constitutional isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylpropiophenone. The seemingly subtle shift in the position of these methyl groups can significantly influence the molecule's electronic environment, steric hindrance, and, consequently, its reactivity, spectroscopic behavior, and biological activity. Understanding these differences is critical for researchers aiming to utilize a specific isomer as a building block in organic synthesis or as a scaffold in drug design.

Synthesis of Dimethylpropiophenone Isomers: The Friedel-Crafts Acylation Approach

The most common and versatile method for synthesizing dimethylpropiophenone isomers is the Friedel-Crafts acylation of the corresponding dimethylbenzene (xylene) isomer with propanoyl chloride or propionic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[1]

The choice of the starting xylene isomer directly dictates the resulting dimethylpropiophenone isomer. For instance, the acylation of o-xylene will primarily yield 3,4-dimethylpropiophenone and 2,3-dimethylpropiophenone, while m-xylene will produce 2,4- and 2,6-dimethylpropiophenone, and p-xylene will give 2,5-dimethylpropiophenone. The regioselectivity is governed by the directing effects of the two methyl groups on the aromatic ring.

Below is a generalized experimental protocol for the synthesis of a dimethylpropiophenone isomer via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize a specific dimethylpropiophenone isomer from the corresponding xylene.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • The appropriate dimethylbenzene (xylene) isomer (e.g., p-xylene for 2,5-dimethylpropiophenone)

  • Propanoyl chloride

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Workflow Diagram:

Friedel_Crafts_Acylation cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up cluster_purification Purification A Suspend AlCl3 in anhydrous DCM B Cool reaction mixture in an ice bath A->B C Slowly add a mixture of xylene and propanoyl chloride B->C D Stir at 0°C, then allow to warm to room temperature C->D E Quench reaction with ice and conc. HCl D->E F Separate organic layer E->F G Wash with NaHCO3 and brine F->G H Dry over MgSO4 G->H I Concentrate in vacuo H->I J Purify by column chromatography or vacuum distillation I->J

Caption: Workflow for the synthesis of dimethylpropiophenone isomers via Friedel-Crafts acylation.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cooling: Cool the suspension in an ice bath with stirring.

  • Addition of Reactants: Prepare a solution of the chosen xylene isomer (1.0 equivalent) and propanoyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the cooled AlCl₃ suspension via the addition funnel over 30-60 minutes.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for another 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain the desired dimethylpropiophenone isomer.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the aromatic ring influences the intermolecular forces and molecular symmetry, leading to variations in the physical properties of the isomers. While experimental data for all isomers is not consistently available in the literature, a compilation of available and predicted data is presented below.

IsomerMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
2,3-Dimethylpropiophenone C₁₁H₁₄O162.23~240-250 (Predicted)~0.99 (Predicted)
2,4-Dimethylpropiophenone C₁₁H₁₄O162.23~245-255 (Predicted)~0.98 (Predicted)
2,5-Dimethylpropiophenone C₁₁H₁₄O162.23249.1 at 760 mmHg[2]0.954[2]
2,6-Dimethylpropiophenone C₁₁H₁₄O162.23~240-250 (Predicted)~0.98 (Predicted)
3,4-Dimethylpropiophenone C₁₁H₁₄O162.23~250-260 (Predicted)~0.99 (Predicted)
3,5-Dimethylpropiophenone C₁₁H₁₄O162.23~250-260 (Predicted)~0.98 (Predicted)

Note: Predicted values are estimations and should be confirmed experimentally.

Spectroscopic Differentiation of Dimethylpropiophenone Isomers

The most definitive way to distinguish between the dimethylpropiophenone isomers is through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of these isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons are highly diagnostic of the substitution pattern.

¹H NMR Spectroscopy:

The protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the two methyl groups on the ring (singlets) will appear in all spectra. The key to differentiation lies in the aromatic region (typically δ 7.0-7.8 ppm). The number of signals, their chemical shifts, and their coupling patterns (splitting) are unique to each isomer.

¹³C NMR Spectroscopy:

The number of unique carbon signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry. For instance, the highly symmetrical 3,5-dimethylpropiophenone will show fewer aromatic carbon signals than the less symmetrical 2,3-dimethylpropiophenone. The chemical shift of the carbonyl carbon (C=O) is also influenced by the electronic effects of the methyl substituents.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the key diagnostic signals of each isomer. These predictions were generated using established NMR prediction algorithms and serve as a guide for spectral interpretation.

IsomerPredicted ¹H NMR (Aromatic Protons, δ ppm)Predicted ¹³C NMR (Aromatic Carbons, δ ppm)
2,3-Dimethylpropiophenone ~7.4-7.1 (3H, m)~138, 137, 135, 131, 128, 125
2,4-Dimethylpropiophenone ~7.6 (1H, d), ~7.1 (1H, d), ~7.0 (1H, s)~142, 137, 133, 132, 129, 126
2,5-Dimethylpropiophenone ~7.5 (1H, s), ~7.2 (1H, d), ~7.1 (1H, d)~138, 135, 132, 131, 129, 126
2,6-Dimethylpropiophenone ~7.3-7.1 (3H, m)~138, 136 (2C), 128 (2C), 127
3,4-Dimethylpropiophenone ~7.7 (1H, s), ~7.6 (1H, d), ~7.2 (1H, d)~142, 137, 135, 130, 129, 126
3,5-Dimethylpropiophenone ~7.5 (2H, s), ~7.4 (1H, s)~138 (2C), 137, 134, 126 (2C)

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for obtaining preliminary structural information, particularly regarding the substitution pattern on the benzene ring. The key diagnostic regions are the C-H out-of-plane bending vibrations in the "fingerprint region" (below 1000 cm⁻¹) and the C=O stretching frequency.

  • C=O Stretch: A strong absorption band between 1670-1690 cm⁻¹ is characteristic of the aryl ketone carbonyl group. The exact position can be subtly influenced by the electronic effects of the methyl groups.

  • C-H Out-of-Plane Bending: The pattern of absorption bands in the 650-900 cm⁻¹ region is highly indicative of the substitution pattern on the benzene ring. For example, 1,2,3-trisubstitution (as in 2,3-dimethylpropiophenone) will show a different pattern from 1,2,4-trisubstitution (as in 2,4-, 2,5-, and 3,4-dimethylpropiophenone) or 1,3,5-trisubstitution (as in 3,5-dimethylpropiophenone).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will produce a molecular ion (M⁺•) at an m/z of 162 for all isomers. Differentiation, therefore, relies on the analysis of their fragmentation patterns.[3]

The most prominent fragmentation pathway for propiophenones is the α-cleavage of the bond between the carbonyl carbon and the ethyl group.[2] This results in the formation of a stable dimethylbenzoyl cation. The m/z of this fragment will be the same for all isomers (m/z 133), but the relative intensities of subsequent fragment ions may differ.

Primary Fragmentation (α-Cleavage): [C₆H₃(CH₃)₂COCH₂CH₃]⁺• → [C₆H₃(CH₃)₂CO]⁺ + •CH₂CH₃ (m/z 162) → (m/z 133)

Secondary Fragmentation: The dimethylbenzoyl cation (m/z 133) can further fragment by losing a molecule of carbon monoxide (CO) to form a dimethylphenyl cation at m/z 105.

[C₆H₃(CH₃)₂CO]⁺ → [C₆H₃(CH₃)₂]⁺ + CO (m/z 133) → (m/z 105)

Subtle differences in the relative abundances of these fragment ions, potentially due to steric or electronic effects of the methyl group positions, can aid in distinguishing the isomers.

Analytical Separation: Gas Chromatography (GC)

For the analysis of a mixture of dimethylpropiophenone isomers, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is the method of choice. The isomers, having slightly different boiling points and polarities, can be separated on a suitable capillary column.

Experimental Protocol: GC-MS Analysis

Objective: To separate and identify dimethylpropiophenone isomers in a mixture.

Instrumentation:

  • Gas Chromatograph with a capillary column (e.g., a non-polar 5% phenyl-methylpolysiloxane or a mid-polar column)

  • Mass Spectrometer detector

Workflow Diagram:

GCMS_Analysis A Prepare sample solution in a volatile solvent B Inject sample into the GC inlet A->B C Separation on capillary column B->C D Eluted compounds enter the MS ion source C->D E Ionization and fragmentation D->E F Mass analysis E->F G Data acquisition and interpretation F->G

Caption: General workflow for the GC-MS analysis of dimethylpropiophenone isomers.

GC Conditions (Typical):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Transfer Line Temperature: 280°C

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Scan Range: m/z 40-300

The retention times of the isomers will vary based on their boiling points and interactions with the stationary phase. The mass spectrum of each eluting peak can then be used to confirm its identity by comparing it to a spectral library or the expected fragmentation patterns.

Biological Activity and Applications

While specific biological activity data for all dimethylpropiophenone isomers is not extensively documented, the propiophenone scaffold is present in a variety of biologically active molecules. For instance, some propiophenone derivatives have been investigated for their phytotoxic (herbicidal) effects.[4] One study found that 2',4'-dimethylacetophenone, a closely related compound, was the most phytotoxic among the tested derivatives against Lactuca sativa and Allium cepa.[4]

Furthermore, α-pyrrolidinophenones, which are derivatives of propiophenone, are a class of novel psychoactive substances with known cytotoxic effects.[5] The length of the alkyl chain and substitutions on the phenyl ring have been shown to impact their cytotoxicity.[5]

In terms of applications, dimethylpropiophenones primarily serve as intermediates in organic synthesis. They can be used as starting materials for the synthesis of pharmaceuticals, agrochemicals, and fragrances. Their utility as photoinitiators in polymerization reactions has also been explored for related structures.

Conclusion

The six isomers of dimethylpropiophenone, while structurally similar, possess unique physicochemical and spectroscopic properties that allow for their unambiguous differentiation. A systematic approach combining synthesis via Friedel-Crafts acylation with a multi-technique spectroscopic analysis (NMR, IR, and MS) and chromatographic separation (GC-MS) provides a robust framework for their characterization. This guide serves as a foundational resource for researchers, empowering them to confidently synthesize, identify, and utilize these versatile chemical entities in their scientific endeavors. Further investigation into the specific biological activities of each isomer may unveil novel applications in drug discovery and development.

References

  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of Propio-D5-phenone.
  • Noworyta, K., et al. (2018). Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. PubMed Central. [Link]

  • ResearchGate. (n.d.). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D).
  • BOC Sciences. (n.d.). CAS 35031-52-8 (2-5-dimethylpropiophenone).
  • BenchChem. (2025). Propiophenone Derivatives: A Comparative Analysis of Phytotoxicity.
  • YouTube. (2023, July 18). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. Retrieved from [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

  • Taylor & Francis Online. (2015, February 20). Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. Retrieved from [Link]

  • González-Moreno, P., et al. (2023). Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. PubMed Central. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.3. Retrieved from [Link]

  • The Good Scents Company. (n.d.). propiophenone, 93-55-0. Retrieved from [Link]

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  • BenchChem. (2025). Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS).
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  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

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Navigating the Thermal Landscape: A Comparative Guide to the Melting Point Validation of 2-Bromo-3',5'-dimethylpropiophenone and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of Isomeric Comparison

The precise arrangement of functional groups on an aromatic ring can significantly influence the crystalline lattice structure of a molecule, and consequently, its melting point. In the absence of a reported value for 2-Bromo-3',5'-dimethylpropiophenone, examining its isomers provides an invaluable predictive and comparative tool. The subtle shifts in intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, due to the different placement of the methyl groups, will result in distinct melting points. This comparative analysis not only helps in estimating the expected melting range for the 3',5'-dimethyl isomer but also underscores the importance of meticulous analytical validation for each new chemical entity.

Comparative Melting Point Data of 2-Bromopropiophenone Isomers

The following table summarizes the reported melting points for commercially available isomers of brominated dimethylpropiophenones. This data serves as a critical reference for researchers synthesizing or analyzing this compound.

Compound NameCAS NumberReported Melting/Boiling Point
2-Bromo-3'-methylpropiophenone1451-83-8152°C - 156°C (Melting Point)[1]
2-Bromo-4'-methylpropiophenone1451-82-7Not explicitly stated as a melting point in the provided search results. Safety data sheets indicate it causes skin and eye irritation.[2][3][4][5]
2-bromo-1-(3,4-dimethylphenyl)propan-1-oneNot explicitly stated in search resultsDescribed as a solid.[6]
2-Bromopropiophenone2114-00-3Boiling Point: 248 °C.[7][8]

Note: The data for 2-Bromo-4'-methylpropiophenone and 2-bromo-1-(3,4-dimethylphenyl)propan-1-one is incomplete in the provided search results, highlighting the necessity for experimental determination.

Experimental Protocol for Melting Point Validation

To ensure the scientific integrity of your findings, a standardized and meticulously executed melting point determination is essential. The following protocol is based on established pharmacopeial methods and best laboratory practices.

Principle

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range. This protocol utilizes the capillary melting point method, a widely accepted and accurate technique.

Materials and Equipment
  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, Stuart SMP10)

  • Capillary tubes (thin-walled, sealed at one end)

  • Sample of this compound (finely powdered and thoroughly dried)

  • Spatula

  • Watch glass

  • Thermometer (calibrated) or digital temperature probe

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry. If necessary, dry the sample under vacuum over a desiccant.

    • On a clean, dry watch glass, finely powder a small amount of the sample using a spatula. A fine powder ensures uniform heat distribution.

  • Loading the Capillary Tube:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the bottom.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom of the tube. The packed sample height should be approximately 2-3 mm.

  • Melting Point Determination:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially to approach the expected melting point (based on isomeric data).

    • When the temperature is approximately 10-15°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for an accurate determination.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe and record the temperature at which the last crystal melts (the completion of melting).

    • The recorded melting point should be reported as a range from the onset to the completion of melting.

  • Verification and Repetition:

    • For robust validation, perform the melting point determination in triplicate.

    • The results should be consistent and reproducible. A broad melting range (greater than 2°C) may indicate the presence of impurities.

Workflow for Melting Point Validation

MeltingPointValidation cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_validate Validation Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Tube Powder->Load Pack Pack Sample Load->Pack Heat Rapid Heat to ~15°C Below Expected MP Pack->Heat SlowHeat Slow Heat (1-2°C/min) Heat->SlowHeat RecordStart Record Onset of Melting SlowHeat->RecordStart RecordEnd Record Completion of Melting RecordStart->RecordEnd Repeat Repeat 3x RecordEnd->Repeat Analyze Analyze Range & Purity Repeat->Analyze

Caption: Experimental workflow for the determination of the melting point of this compound.

Trustworthiness and Self-Validating Systems

The protocol described above is designed to be a self-validating system. The sharpness of the melting range is an intrinsic indicator of sample purity. A pure, crystalline organic compound will have a sharp melting point, typically within a 1-2°C range. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower temperature and over a wider range. Therefore, by carefully observing and recording the melting range, the researcher simultaneously obtains a measure of the compound's purity. For absolute validation, this data should be correlated with other analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Authoritative Grounding and Causality

The principles of melting point depression are well-established in physical chemistry and are a cornerstone of compound characterization. The choice of a slow heating rate near the melting point is critical to ensure that the thermometer reading accurately reflects the temperature of the sample as it transitions from solid to liquid. Rapid heating can lead to a lag between the temperature of the heating block and the sample, resulting in an erroneously high and broad melting range. The use of a finely powdered sample ensures efficient and uniform heat transfer from the capillary wall to the entire sample, further contributing to the accuracy of the measurement.

Conclusion

While the exact melting point of this compound remains to be definitively published, this guide provides a comprehensive and scientifically rigorous framework for its experimental determination and validation. By leveraging comparative data from its isomers and adhering to a meticulous experimental protocol, researchers can confidently establish this critical physical property. This not only ensures the identity and purity of the compound but also upholds the principles of scientific integrity and reproducibility that are fundamental to drug discovery and development.

References

  • Stenutz, R. (n.d.). 2-bromo-1-phenyl-1-propanone. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-BROMO-1-PHENYLPROPAN-1-ONE | CAS 2114-00-3. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of 2-Bromo-3',5'-dimethylpropiophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers in drug development and organic synthesis, handling reactive intermediates like 2-Bromo-3',5'-dimethylpropiophenone requires not only precision in its application but also rigorous adherence to disposal protocols. This guide provides a comprehensive framework for the safe handling and disposal of this halogenated ketone, grounded in established safety principles and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical's lifecycle safely, from initial use to final disposal, thereby ensuring a secure research environment and maintaining regulatory compliance.

Hazard Profile and the Rationale for Caution

Based on this structural analogy, this compound is anticipated to be a hazardous substance that:

  • Causes skin and eye irritation: Direct contact can lead to redness, inflammation, and discomfort.

  • May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.[1][2]

These hazards necessitate that the compound and any materials contaminated with it be treated as regulated hazardous waste. Improper disposal, such as discarding in regular trash or washing down the drain, is prohibited by law and poses a significant threat to environmental and public health.[3] All waste generated must be managed in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and relevant state and local regulations.

Data Summary: Hazard Profile of Analog 2-Bromo-4'-methylpropiophenone
Hazard IdentificationGHS ClassificationPrecautionary Statements (Examples)
Signal Word Warning[1]
Skin Irritation Category 2 (H315)[2]P264: Wash skin thoroughly after handling.
P280: Wear protective gloves.
P302 + P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation Category 2 (H319)[2]P280: Wear eye protection/face protection.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Respiratory Irritation Category 3 (H335)[1]P261: Avoid breathing dust/fumes/vapors.[4]
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
Toxicity Data No specific LD50/LC50 data available for this analog. Treat with caution as with other α-bromoketones.

The Core Disposal Workflow: From Benchtop to Pickup

The proper disposal of this compound is a multi-step process that begins the moment waste is generated. The guiding principle is waste segregation —keeping different waste streams separate to prevent dangerous reactions and facilitate proper treatment.

Step 1: Immediate Waste Segregation at the Point of Generation

All waste streams must be collected in designated, separate containers at the location where they are generated (known as a Satellite Accumulation Area).[2]

  • Non-aqueous Liquid Waste: The pure compound, solutions in organic solvents, and reaction mixtures should be collected in a container labeled "Halogenated Organic Waste." [1] This is because brominated compounds require specific disposal methods, often high-temperature incineration, to safely break them down.[6]

  • Aqueous Liquid Waste: Any aqueous solutions containing this compound must also be treated as hazardous waste and collected in a separate, clearly labeled container.[1] Do not dispose of these solutions down the sink.

  • Contaminated Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, paper towels, and contaminated silica gel, must be collected in a designated container for "Solid Hazardous Waste" or "Contaminated Lab Debris." [1] These items are considered hazardous and cannot be placed in the regular trash.

Step 2: Container Selection and Labeling

Proper containment and labeling are mandated by OSHA and the EPA to ensure safety and proper handling by all personnel.

  • Container Integrity: Use only containers that are in good condition and chemically compatible with the waste.[2][3] High-density polyethylene (HDPE) or glass bottles with secure, leak-proof caps are standard. Halogenated solvents can be corrosive to some metals, so avoid aluminum containers.[7][8]

  • Labeling Protocol: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste." [2]

    • The full, unabbreviated chemical name of all contents (e.g., "this compound," "Dichloromethane").[2]

    • The approximate percentage or concentration of each component.[2]

    • The date of waste generation (the date the container was started).

    • The physical location (building, room number) where the waste was generated.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste containers must be managed correctly while awaiting pickup by your institution's Environmental Health & Safety (EHS) department or a licensed disposal company.

  • Location: Keep waste containers at or near the point of generation and under the control of laboratory personnel.[2]

  • Closure: Containers must be kept tightly closed at all times except when actively adding waste.[2][9] Do not leave a funnel in the container opening.[2]

  • Segregation: Store halogenated waste containers separately from incompatible chemical classes, particularly acids, bases, and strong oxidizing agents, using physical barriers or secondary containment.[3]

  • Inspection: Inspect waste containers weekly for any signs of leakage or deterioration.[2]

Below is a decision-making workflow for proper waste stream segregation.

WasteSegregation start Waste Generated (Contaminated with this compound) is_solid Is the waste solid? (gloves, paper, silica) start->is_solid is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No (Liquid) solid_waste Solid Hazardous Waste Container is_solid->solid_waste Yes aqueous_waste Aqueous Hazardous Waste Container is_aqueous->aqueous_waste Yes halogenated_waste Halogenated Organic Liquid Waste Container is_aqueous->halogenated_waste No (Organic Solvent)

Caption: Waste Segregation Decision Flowchart

Emergency Protocol: Spill and Exposure Management

Accidents require immediate and correct action to mitigate harm.

Spill Response
  • Minor Spill:

    • Alert personnel in the immediate vicinity.

    • Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable).[10]

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[1]

    • Carefully collect the absorbed material using non-sparking tools and place it into a new, sealable container.[5]

    • Label the container as "Solid Hazardous Waste" and list the contents (e.g., "Vermiculite with this compound").

    • Clean the spill area with soap and water, collecting the cleaning materials as solid hazardous waste.

    • Do not allow the chemical or cleanup materials to enter any drains.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove any contaminated clothing. If irritation develops or persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air.[2] If they feel unwell or have difficulty breathing, seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these systematic procedures, researchers can ensure that this compound is managed safely throughout its lifecycle, protecting themselves, their colleagues, and the environment.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Training.
  • TCI Chemicals. (2025, March 14). SAFETY DATA SHEET: 2-Bromo-4'-methylpropiophenone.
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A Senior Application Scientist's Guide to Handling 2-Bromo-3',5'-dimethylpropiophenone: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile: An Evidence-Based Assessment

Propiophenone derivatives containing a bromine atom, such as 2-bromo-4'-methylpropiophenone and 2-bromo-3'-chloropropiophenone, are consistently classified as irritants.[1][2] Based on this established toxicological pattern, it is imperative to treat 2-Bromo-3',5'-dimethylpropiophenone with a similar level of caution.

Anticipated Hazards:

  • Skin Irritation: Direct contact is likely to cause skin irritation.[1]

  • Serious Eye Irritation: The compound is expected to cause serious eye irritation upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][3][4]

  • Harmful if Swallowed: Ingestion may be harmful.[5][6]

Some related compounds have also demonstrated potential genotoxicity, mediated by the generation of reactive metabolites.[7] This underscores the importance of minimizing exposure through rigorous engineering and personal protective controls.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist item; it is a critical system designed to isolate you from the chemical's hazards. Each component is chosen to counter a specific risk identified in the hazard profile.

Protection Area Required PPE Standard/Specification Rationale
Eye & Face Tightly fitting safety gogglesConforming to EN 166 (EU) or NIOSH (US) approved standards.[8][9]Protects against splashes and dust, preventing serious eye irritation.[1][2]
Face shield (in addition to goggles)N/ARequired when there is a significant risk of splashes, such as during bulk transfers or reactions under pressure.[10][11]
Skin & Body Chemical-resistant gloves (Nitrile rubber)Inspect prior to use. Follow EN 374 for breakthrough time recommendations.[5]Prevents direct skin contact, mitigating the risk of skin irritation.[3]
Laboratory coatStandard lab attireProtects skin and personal clothing from minor spills and contamination.[9][12]
Chemical-resistant apron or coverallsAs needed for large-scale operationsProvides an additional layer of protection during procedures with a high splash potential.[10][13]
Respiratory Chemical fume hood or local exhaust ventilationN/AEngineering control to prevent inhalation of vapors or dust, which can cause respiratory irritation.[3][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is crucial for minimizing exposure and preventing accidents. This protocol outlines the essential steps from preparation to disposal.

Step 1: Preparation and Workspace Setup
  • Verify Engineering Controls: Ensure your chemical fume hood has a current certification and is functioning correctly. The airflow will protect you from inhaling hazardous vapors.[9]

  • Assemble Materials: Gather all necessary equipment (glassware, spatulas, etc.) and the chemical container.

  • Prepare for Emergencies: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[9][14]

  • Don PPE: Put on your lab coat and safety goggles before proceeding.

Step 2: Handling the Chemical
  • Work Within a Fume Hood: Place the chemical container, balance (if weighing), and all other equipment inside the fume hood.

  • Don Gloves: Put on your nitrile gloves.

  • Perform Operations: Carefully weigh and transfer the compound. Avoid generating dust.[5][15] If the material is a liquid, pour slowly to prevent splashing.

  • Seal Container: Tightly close the primary container immediately after use and store it in a designated, well-ventilated area away from incompatible materials like strong oxidizing agents.[6][8][12]

Step 3: Decontamination and Doffing PPE
  • Clean Workspace: Decontaminate any surfaces that may have come into contact with the chemical.

  • Remove PPE: Remove your PPE in the following order to prevent re-contamination:

    • Gloves (peel off without touching the exterior)

    • Lab coat

    • Safety goggles

  • Hand Hygiene: Wash your hands thoroughly with soap and water after handling the chemical, even if you wore gloves.[8][9]

Visual Workflow: Handling this compound

G A 1. Preparation B Verify Fume Hood & Emergency Equipment A->B C 2. Don PPE B->C Proceed D Lab Coat & Goggles C->D E Nitrile Gloves D->E Before Handling F 3. Chemical Handling (Inside Fume Hood) E->F Proceed G Weighing & Transfer F->G H 4. Secure & Store G->H After Use I Seal Container Tightly H->I J 5. Decontaminate I->J Proceed K Clean Workspace J->K L 6. Doff PPE K->L Proceed M Remove Gloves, Lab Coat, Goggles L->M N 7. Final Step M->N Final Safety Step O Wash Hands Thoroughly N->O

Caption: A procedural workflow for safely handling brominated propiophenone derivatives.

Emergency Response and Disposal

Accidental Exposure Plan
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice.[4]

  • Inhalation: Move the person to fresh air. If they feel unwell or have difficulty breathing, call a poison center or doctor.[2][3]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[4][8]

Spill and Waste Disposal Protocol
  • Spills: For minor spills, ensure adequate ventilation and wear your full PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a suitable, labeled container for hazardous waste disposal.[5] Avoid creating dust. Remove all ignition sources.[8][16]

  • Waste Disposal: This material and its container must be disposed of as hazardous waste.[5] All disposal practices must comply with local, state, and federal regulations. Do not discharge to sewer systems.[8] Contact a licensed professional waste disposal service.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.